2-Butyl-5-chloro-1,3-benzoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-butyl-5-chloro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFBGGGUYHSOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Butyl-5-chloro-1,3-benzoxazole
CAS Number: 866142-97-4
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties and potential applications of 2-Butyl-5-chloro-1,3-benzoxazole. As a member of the benzoxazole class of heterocyclic compounds, this molecule holds potential for further investigation in medicinal chemistry and materials science.[1][2][3]
Molecular and Physicochemical Profile
2-Butyl-5-chloro-1,3-benzoxazole is a substituted benzoxazole with a butyl group at the 2-position and a chlorine atom at the 5-position. The benzoxazole core, a fusion of a benzene and an oxazole ring, is a planar, aromatic system that is a common scaffold in biologically active compounds.[3][4]
Chemical Structure
Caption: Chemical structure of 2-Butyl-5-chloro-1,3-benzoxazole.
Physicochemical Data
The following table summarizes the known and computed physicochemical properties of 2-Butyl-5-chloro-1,3-benzoxazole.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO | [5] |
| Molecular Weight | 209.67 g/mol | [5] |
| Purity | ≥90% | [5] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | [5] |
| logP (octanol-water partition coefficient) | 3.8238 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 3 | [5] |
| SMILES | ClC1=CC=C(OC(CCCC)=N2)C2=C1 | [5] |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
A plausible synthetic route to 2-Butyl-5-chloro-1,3-benzoxazole would involve the reaction of 2-amino-4-chlorophenol with pentanoic acid (or a more reactive derivative like pentanoyl chloride or pentanoic anhydride) under dehydrating conditions.
Caption: Proposed synthesis of 2-Butyl-5-chloro-1,3-benzoxazole.
Spectroscopic Data
Although specific spectroscopic data for 2-Butyl-5-chloro-1,3-benzoxazole is not provided in the search results, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[7] For reference, the expected spectroscopic features would include:
-
¹H NMR: Signals corresponding to the aromatic protons on the chlorinated benzene ring, and characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups).
-
¹³C NMR: Resonances for the carbon atoms of the benzoxazole core and the butyl side chain.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (209.67 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Potential Applications and Biological Activity
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][8][9][10] The specific biological profile of 2-Butyl-5-chloro-1,3-benzoxazole has not been extensively reported. However, the presence of the chloro and butyl substituents could modulate its lipophilicity and electronic properties, potentially influencing its biological activity.
Safety and Handling
Specific safety and toxicological data for 2-Butyl-5-chloro-1,3-benzoxazole are not available. However, based on safety data for related chlorinated aromatic compounds, it should be handled with care.[11][12][13] General safety precautions for handling similar chemical compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.[11][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11] It may be air-sensitive.[11]
-
In case of exposure:
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
2-Butyl-5-chloro-1,3-benzoxazole is a halogenated benzoxazole derivative with potential for further exploration in various scientific fields, particularly in the development of new therapeutic agents and functional materials. While detailed experimental data is limited in the public domain, this guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, and general safety considerations based on the properties of related compounds. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential applications.
References
-
Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. ScienceDirect. [Link]
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Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Chemos GmbH&Co.KG. [Link]
-
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
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5-Chloro-1,3-benzodioxole. PubChem. [Link]
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Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]
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2,1-Benzisoxazole, 5-chloro-3-phenyl-. NIST WebBook. [Link]
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Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. [Link]
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Showing Compound Benzoxazole (FDB004443). FooDB. [Link]
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Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry. [Link]
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Physicochemical Characterization and Synthetic Utility of 2-Butyl-5-chloro-1,3-benzoxazole
Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Molecular Identity & Physicochemical Profile[1]
The compound 2-Butyl-5-chloro-1,3-benzoxazole represents a specific lipophilic derivative of the privileged benzoxazole scaffold. In drug discovery, this moiety serves as a critical bioisostere for indole and purine bases, often utilized to modulate potency and solubility profiles in kinase inhibitors (e.g., VEGFR-2 targets) and antimicrobial agents.
The following data consolidates the structural and physical constants required for accurate identification and stoichiometric calculations.
Table 1: Core Physicochemical Data
| Property | Value | Technical Note |
| IUPAC Name | 5-Chloro-2-butyl-1,3-benzoxazole | Numbering starts at O (1), N (3). Cl is at pos 5.[1][2] |
| CAS Number | 866142-97-4 | Verified identifier for database retrieval. |
| Molecular Formula | C₁₁H₁₂ClNO | Carbon count includes the butyl chain (C4) + benzo (C6) + oxazole C (C1). |
| Molecular Weight | 209.67 g/mol | Average mass for stoichiometric scaling. |
| Monoisotopic Mass | 209.0607 Da | For High-Resolution Mass Spectrometry (HRMS). |
| ClogP (Est.) | ~3.8 - 4.2 | High lipophilicity due to the 2-butyl chain and 5-chloro substituent. |
| Physical State | Oil or Low-Melting Solid | Alkyl chains at C2 often lower the melting point relative to aryl analogs. |
Synthetic Architecture
To access 2-Butyl-5-chloro-1,3-benzoxazole with high fidelity, a condensation-cyclodehydration strategy is recommended. This approach minimizes side reactions common in radical-based substitutions.
Retrosynthetic Logic
The most robust disconnection involves breaking the C2-N3 and C2-O1 bonds, revealing two precursors:
-
2-Amino-4-chlorophenol: Provides the halogenated aromatic core.
-
Valeric Acid (Pentanoic Acid): Provides the 5-carbon chain (the carbonyl carbon becomes C2, leaving a 4-carbon butyl tail).
Protocol: Polyphosphoric Acid (PPA) Cyclodehydration
Rationale: PPA acts simultaneously as a solvent, proton source, and dehydrating agent, driving the equilibrium toward the heterocycle.
Step-by-Step Methodology:
-
Reagent Prep: In a round-bottom flask, mix 2-amino-4-chlorophenol (10 mmol, 1.43 g) and valeric acid (11 mmol, 1.12 g).
-
Acid Addition: Add Polyphosphoric Acid (PPA) (15–20 g). High viscosity requires mechanical stirring or a robust magnetic bar.
-
Cyclization: Heat the mixture to 120–130°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Solvent: Hexane/EtOAc 8:2). The starting aminophenol is polar; the product is non-polar and will move to the solvent front.
-
-
Quenching (Exothermic): Cool to ~60°C, then pour the reaction mixture slowly into crushed ice (100 g) with vigorous stirring. The PPA must hydrolyze completely.
-
Neutralization: Adjust pH to ~8–9 using 10% NaOH or saturated NaHCO₃.
-
Observation: The product will oil out or precipitate as a solid.
-
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Visualization: Synthetic Workflow
The following diagram illustrates the reaction flow and logic.
Figure 1: Step-wise synthetic workflow for the PPA-mediated production of the benzoxazole target.
Analytical Validation (Self-Validating Systems)
In drug development, verifying the identity of halogenated intermediates is critical. You must validate the structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Mass Spectrometry: The Chlorine Signature
The presence of Chlorine provides a definitive isotopic fingerprint.[3][4] Unlike H, C, or N, Chlorine has two stable isotopes with significant abundance: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
-
Diagnostic Rule: Look for the molecular ion cluster.[5]
¹H-NMR Expectations (CDCl₃, 400 MHz)
-
Aromatic Region (3H):
-
d ~7.65 ppm (d, J=2 Hz): Proton at C4 (ortho to Cl, meta to N). This is the most deshielded doublet due to the inductive effect of Cl and the ring current.
-
d ~7.30 ppm (d, J=8.5 Hz): Proton at C7 (ortho to O).
-
d ~7.25 ppm (dd): Proton at C6.
-
-
Aliphatic Region (Butyl Chain):
-
t, ~2.9 ppm (2H):
-methylene (attached to C2 of the ring). -
m, ~1.8 ppm (2H):
-methylene. -
m, ~1.4 ppm (2H):
-methylene. -
t, ~0.95 ppm (3H): Terminal methyl group.
-
Visualization: Isotopic Logic
Figure 2: Mass Spectrometry validation logic relying on the natural abundance of Chlorine isotopes.
Pharmacophore Relevance[1][9]
The 2-Butyl-5-chloro-1,3-benzoxazole structure is not merely a chemical curiosity; it is a functional scaffold in medicinal chemistry.
-
Bioisosterism: The benzoxazole ring is a bioisostere of the indole ring (found in tryptophan) and the purine ring (found in ATP). This allows it to fit into the ATP-binding pockets of kinases.
-
Lipophilicity Tuning: The 2-butyl group significantly increases the LogP compared to a methyl or hydrogen substituent. This is often used to improve membrane permeability in cellular assays or to fill hydrophobic pockets in enzyme active sites (e.g., VEGFR-2 inhibition).
-
Chemical Stability: The benzoxazole ring is metabolically stable against oxidation compared to indoles, making it a preferred core for oral drug candidates.
References
-
BenchChem. (2025).[8][9] The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics. Retrieved from
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Vinsova, J., et al. (2012). "Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives." Organic and Medicinal Chemistry Letters, 2:29. Retrieved from
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from
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Santa Cruz Biotechnology. (2025). 5-Chlorobenzoxazole Product Data. Retrieved from
- Potts, K. T. (1984). "The Chemistry of Heterocyclic Compounds, Benzoxazoles and Other Ring Systems." John Wiley & Sons.
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Benzoxazole Derivatives in Antimicrobial Research: From Synthesis to Mechanism of Action
An In-Depth Technical Guide for Researchers
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Among the vast landscape of heterocyclic compounds, the benzoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[3][4] This is due to its presence in a wide array of pharmacologically active compounds and its structural similarity to biological purines like adenine and guanine, which may facilitate its interaction with biological macromolecules.[3][5] Benzoxazole derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, making them a focal point of intensive research.[5][6][7][8]
This technical guide provides an in-depth exploration of benzoxazole derivatives for researchers, scientists, and drug development professionals. It details common synthetic routes, provides validated protocols for antimicrobial and cytotoxicity screening, elucidates the primary mechanism of action, and synthesizes key structure-activity relationship (SAR) insights to guide future drug design efforts.
Synthesis of Benzoxazole Derivatives: A Methodological Overview
The versatility of the benzoxazole core lies in its accessible synthesis. The most common and robust methods involve the condensation of ortho-aminophenols (o-aminophenols) with various reagents like carboxylic acids, aldehydes, or their derivatives.[6][9][10] The choice of reactants allows for extensive functionalization of the benzoxazole scaffold, enabling the creation of large compound libraries for screening.
A prevalent synthetic strategy involves the reaction of a substituted 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide to form a 2-mercaptobenzoxazole intermediate.[10][11] This intermediate can then be further modified to yield a variety of derivatives.
Experimental Protocol: Two-Step Synthesis of 2-Substituted Benzoxazole Derivatives
This protocol outlines a representative two-step synthesis, starting from a substituted o-aminophenol. The causality behind this choice is its reliability and the commercial availability of diverse starting materials, allowing for systematic structural modifications.
Step 1: Synthesis of 2-Mercaptobenzoxazole Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve substituted o-aminophenol (1 equivalent) and potassium hydroxide (1.2 equivalents) in ethanol.
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise while stirring. The formation of a potassium xanthate salt intermediate is an exothermic reaction, requiring careful temperature control to prevent side reactions.
-
Reflux: After the addition is complete, heat the mixture to reflux for 6-8 hours. The refluxing provides the necessary activation energy for the intramolecular cyclization and elimination of H₂S, leading to the formation of the benzoxazole ring.[10]
-
Isolation: Cool the reaction mixture and pour it into ice-cold water. Acidify with a dilute acid (e.g., acetic acid or HCl) to precipitate the 2-mercaptobenzoxazole product.
-
Purification: Filter the solid precipitate, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[6][10]
Step 2: Synthesis of Final Derivatives (Example: Schiff Base Formation)
-
Hydrazide Formation: Convert the 2-mercaptobenzoxazole from Step 1 to its corresponding hydrazide by reacting it with hydrazine hydrate.[6]
-
Condensation Reaction: In a flask containing ethanol, mix the 2-mercaptobenzoxazole-hydrazide (1 equivalent) with a selected aromatic aldehyde (1.1 equivalents).[6]
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde carbonyl, making it more electrophilic and facilitating the nucleophilic attack by the hydrazide. Heat the mixture under reflux for 1-4 hours.[6]
-
Isolation and Purification: Upon completion (monitored by TLC), cool the reaction mixture. The resulting Schiff base derivative often precipitates out of the solution. Filter the product, wash with cold water and a small amount of cold ethanol, and dry. Recrystallize from an appropriate solvent to obtain the purified final compound.[6]
Caption: General workflow for the synthesis of benzoxazole derivatives.
Protocols for Antimicrobial and Cytotoxicity Evaluation
A critical aspect of antimicrobial drug discovery is the rigorous and standardized evaluation of a compound's efficacy against pathogens and its safety for host cells.[12] A high therapeutic index—potent antimicrobial activity coupled with low cytotoxicity—is the desired outcome.
Experimental Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for quantifying the antimicrobial potency of a compound.[3][13] It determines the lowest concentration of the drug that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli). b. Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth). c. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] d. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[13]
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the synthesized benzoxazole derivative in a suitable solvent (e.g., DMSO). b. In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium to cover a broad concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[3]
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the diluted compound. b. Include essential controls: a positive control (broth with a standard antibiotic like Ciprofloxacin), a negative/solvent control (broth with the solvent used for the stock solution), and a growth control (broth with inoculum only).[3] c. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[3]
Experimental Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Evaluating cytotoxicity is crucial to ensure that the antimicrobial effect is specific to the pathogen and not due to general toxicity to host cells.[12][14] The LDH assay is a reliable method that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[15]
-
Cell Culture: a. Seed eukaryotic cells (e.g., human dermal fibroblasts or keratinocytes) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[16]
-
Compound Treatment: a. Prepare serial dilutions of the benzoxazole derivatives in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds. c. Include controls: untreated cells (low control), and cells treated with a lysis buffer to induce maximum LDH release (high control).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) under standard cell culture conditions.
-
LDH Measurement: a. After incubation, carefully transfer a portion of the supernatant from each well to a new plate. b. Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) according to the manufacturer's instructions. c. Incubate in the dark at room temperature for 15-30 minutes. The released LDH will catalyze the reduction of the tetrazolium salt into a colored formazan product.
-
Data Analysis: a. Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength (typically ~490 nm). b. Calculate the percentage of cytotoxicity for each compound concentration relative to the high and low controls.[15]
Caption: Workflow for antimicrobial and cytotoxicity screening.
Unraveling the Mechanism of Action
Understanding how a drug works is fundamental to its development. For benzoxazole derivatives, a primary and well-supported mechanism of antibacterial action is the inhibition of DNA gyrase.[1][2][17] DNA gyrase is a bacterial type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[18] Crucially, this enzyme is present in bacteria but absent in higher eukaryotes, making it an excellent and selective drug target.[17][18]
Molecular docking and enzymatic assays have shown that benzoxazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase.[17][18] This competitive inhibition prevents ATP hydrolysis, thereby blocking the enzyme's catalytic cycle and leading to a bactericidal effect. Some derivatives have also been shown to inhibit topoisomerase I.[19][20] Other reported mechanisms include the disruption of bacterial membrane potential and DNA damage.[21]
Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazoles.
Structure-Activity Relationship (SAR) and Data
The antimicrobial potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic scaffold. SAR studies are vital for optimizing lead compounds to enhance activity and improve pharmacokinetic properties.
Key SAR insights from various studies include:
-
Substituents at the 2-position: This is a critical position for modification. The introduction of different aryl or heterocyclic rings can significantly modulate activity. For instance, derivatives with a trifluoromethylphenyl group at this position have shown greater activity against certain bacteria compared to those with a methoxyphenyl group.[18]
-
Substituents on the Benzene Ring: Groups at the 5- and 6-positions of the benzoxazole ring influence the electronic properties and lipophilicity of the molecule. Electron-withdrawing groups like nitro (NO₂) or halogens (Cl, Br) can impact potency.[20][22]
-
Linker Groups: The presence or absence of a linker, such as a methylene bridge (-CH₂-) between the benzoxazole core and a phenyl ring, can affect activity. Studies have found that derivatives without this bridge were more active, possibly due to a more rigid conformation that is favorable for binding to the target enzyme.[1][2]
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for selected benzoxazole derivatives from the literature, illustrating the impact of structural variations on antimicrobial efficacy.
| Compound/Derivative Structure | Target Microorganism | MIC (µM) | Reference |
| Compound 10 (Benzoxazole-benzimidazole hybrid) | Bacillus subtilis | 1.14 x 10⁻³ | [8] |
| Compound 24 (Benzoxazole-benzimidazole hybrid) | Escherichia coli | 1.40 x 10⁻³ | [8] |
| Compound 13 (Benzoxazole-benzimidazole hybrid) | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [8] |
| Compound 19 (Benzoxazole-benzimidazole hybrid) | Aspergillus niger | 2.40 x 10⁻³ | [8] |
| Compound 1 (Benzoxazole-benzimidazole hybrid) | Candida albicans | 0.34 x 10⁻³ | [8] |
| Derivative 47 (5-chloro, 3-methoxy, 4-morpholinophenyl) | Pseudomonas aeruginosa | 0.25 µg/mL | [22] |
| Derivative 47 (5-chloro, 3-methoxy, 4-morpholinophenyl) | Enterococcus faecalis | 0.5 µg/mL | [22] |
| VId (2-mercapto-N-(4-methoxyphenyl)) | Gram-positive & Gram-negative | Promising Activity | [6] |
Conclusion and Future Directions
Benzoxazole derivatives represent a highly promising and versatile class of compounds in the ongoing search for new antimicrobial agents.[5] Their straightforward synthesis, potent activity against a broad spectrum of pathogens, and well-characterized mechanism of action make them attractive candidates for further development.
Future research should focus on the rational design and synthesis of new analogues based on established SAR to optimize potency and selectivity. It is also critical to advance promising lead compounds into more complex in vivo models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles. As the threat of resistance continues to grow, the exploration of scaffolds like benzoxazole will remain a cornerstone of antimicrobial drug discovery.
References
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved February 21, 2026, from [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Retrieved February 21, 2026, from [Link]
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Synthesis of some novel benzoxazole derivatives and their antimicrobial activity. (2011). Der Pharma Chemica. Retrieved February 21, 2026, from [Link]
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Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science. Retrieved February 21, 2026, from [Link]
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Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science. Retrieved February 21, 2026, from [Link]
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Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities. (2024). UTTAR PRADESH JOURNAL OF ZOOLOGY. Retrieved February 21, 2026, from [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). National Institutes of Health. Retrieved February 21, 2026, from [Link]
-
Benzoxazoles as promising antimicrobial agents: A systematic review. (2020). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021). Frontiers in Pharmacology. Retrieved February 21, 2026, from [Link]
-
Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. (2018). MDPI. Retrieved February 21, 2026, from [Link]
-
Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Benzoxazoles: Antimicrobial Activity, Docking and Molecular Properties. (2021). Indian Journal of Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]
-
Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 21, 2026, from [Link]
-
Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. (2008). National Institutes of Health. Retrieved February 21, 2026, from [Link]
-
Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. (n.d.). Bentham Science. Retrieved February 21, 2026, from [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. Retrieved February 21, 2026, from [Link]
-
IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2025). American Society for Microbiology. Retrieved February 21, 2026, from [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. Retrieved February 21, 2026, from [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). National Institutes of Health. Retrieved February 21, 2026, from [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025). MDPI. Retrieved February 21, 2026, from [Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved February 21, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. (2012). Trade Science Inc.. Retrieved February 21, 2026, from [Link]
-
Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity. (2025). Dove Press. Retrieved February 21, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019). Baghdad Science Journal. Retrieved February 21, 2026, from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mbimph.com [mbimph.com]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsonline.com [ijpsonline.com]
- 19. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamscience.com [benthamscience.com]
- 21. journals.asm.org [journals.asm.org]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Butyl-5-chloro-1,3-benzoxazole from 2-amino-4-chlorophenol
Technical Application Note: Scalable Synthesis of 2-Butyl-5-chloro-1,3-benzoxazole
Executive Summary
This application note details the synthesis of 2-Butyl-5-chloro-1,3-benzoxazole starting from 2-amino-4-chlorophenol . Benzoxazoles are critical pharmacophores in drug discovery, exhibiting antimicrobial, antiviral, and anticancer properties.[1][2][3]
This guide presents two distinct protocols:
-
Method A (Thermal/PPA): The "Gold Standard" for robustness and scalability, utilizing Polyphosphoric Acid (PPA) as both solvent and cyclodehydration agent.
-
Method B (Microwave-Assisted): A high-throughput, solvent-free approach for rapid library generation.[4]
Nomenclature Clarification: In this protocol, "2-Butyl" refers to an n-butyl chain attached at the C2 position of the benzoxazole ring. The required reagent is Pentanoic acid (Valeric acid) . (Note: If the sec-butyl isomer is required, substitute Pentanoic acid with 2-methylbutanoic acid; reaction conditions remain identical.)
Retrosynthetic Analysis & Mechanism
The synthesis relies on the condensation of an o-aminophenol with a carboxylic acid.[2] The presence of the chlorine atom at the 4-position of the phenol directs the regiochemistry to the 5-position of the benzoxazole ring.
Reaction Pathway:
-
N-Acylation: Nucleophilic attack of the amine on the carboxylic acid (activated by PPA) to form the amide intermediate.
-
Cyclodehydration: Intramolecular attack of the phenolic oxygen on the amide carbonyl, followed by loss of water to aromatize the system.
Figure 1: Mechanistic pathway for the cyclodehydration of aminophenols to benzoxazoles.[5]
Method A: Polyphosphoric Acid (PPA) Cyclization
Status: Preferred Method for Scale-Up (>1g) Mechanism: Acid-catalyzed condensation and dehydration.
Reagents & Equipment
-
2-Amino-4-chlorophenol (1.0 equiv)
-
Pentanoic acid (Valeric acid) (1.1 equiv)
-
Polyphosphoric Acid (PPA) (10–15 g per 1 g of aminophenol)
-
Saturated Sodium Bicarbonate (
) solution -
Overhead stirrer (essential for PPA viscosity)
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with an overhead stirrer, charge 2-amino-4-chlorophenol (e.g., 1.44 g, 10 mmol).
-
Acid Addition: Add Pentanoic acid (1.12 g, 1.2 mL, 11 mmol).
-
Catalyst Addition: Add Polyphosphoric Acid (PPA) (approx. 15–20 g).
-
Expert Tip: PPA is highly viscous. Warm it slightly (50°C) before pouring to improve handling, but do not overheat before mixing.
-
-
Reaction: Heat the mixture to 140–150°C for 3–4 hours .
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting aminophenol is polar; the product will be less polar (higher
).
-
-
Quenching: Allow the dark syrup to cool to ~80°C. Pour the mixture slowly into crushed ice (approx. 100 g) with vigorous stirring.
-
Why? Direct neutralization of hot PPA is violent. Dilution with ice first hydrolyzes the PPA to orthophosphoric acid safely.
-
-
Neutralization: Carefully adjust the pH of the aqueous slurry to pH ~8 using saturated
or 10% NaOH.-
Observation: The product typically precipitates as a solid or an oil upon neutralization.
-
-
Workup:
-
If solid: Filter, wash with water, and dry.
-
If oil: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo.
-
Method B: Microwave-Assisted Synthesis
Status: Preferred for Library Generation / Rapid Screening Mechanism: Thermal excitation with rapid solvent-free energy transfer.
Reagents
-
2-Amino-4-chlorophenol (1.0 equiv)
-
Pentanoic acid (1.2 equiv)
-
Catalyst: PPA (catalytic amount, 2 drops) OR Silica Gel support.
Step-by-Step Protocol
-
Mixing: In a microwave-safe vial (e.g., 10 mL crimp top), mix 2-amino-4-chlorophenol (144 mg, 1 mmol) and Pentanoic acid (122 mg, 1.2 mmol).
-
Catalyst: Add 2 drops of PPA or 200 mg of acidic silica gel. Vortex to ensure a homogeneous paste.
-
Irradiation: Seal the vial. Irradiate at 140°C for 10–15 minutes (Power: Dynamic, max 300W).
-
Safety: Ensure the vessel is rated for the pressure generated by water byproduct.
-
-
Extraction: Cool to room temperature. Add Ethyl Acetate (5 mL) directly to the vial and sonicate to dissolve the product.
-
Filtration: Filter through a small pad of Celite (to remove silica/PPA residue).
-
Concentration: Evaporate solvent to yield crude product.
Purification & Characterization
Purification Strategy
| State of Crude | Method | Solvent System |
| Solid | Recrystallization | Ethanol/Water (9:1) or Methanol |
| Oily/Impure | Flash Chromatography | Hexane:Ethyl Acetate (90:10 to 80:20) |
Expert Insight: 5-chlorobenzoxazoles are often crystalline. If the crude is an oil, induce crystallization by scratching the flask with a glass rod in the presence of cold pentane or hexane.
Analytical Data (Expected)
-
Appearance: Off-white to pale yellow crystalline solid or oil.
-
1H NMR (400 MHz,
):- 7.6–7.7 (d, 1H, Ar-H, C4-H)
- 7.4 (d, 1H, Ar-H, C7-H)
- 7.2–7.3 (dd, 1H, Ar-H, C6-H)
-
2.9 (t, 2H,
-C=N, characteristic of 2-alkyl) - 1.8 (m, 2H, alkyl chain)
- 1.4 (m, 2H, alkyl chain)
-
0.9 (t, 3H, terminal
)
-
Mass Spectrometry (ESI+):
(Calculated MW: 209.67). Look for the characteristic Chlorine isotope pattern ( ).
Workflow Visualization
Figure 2: Decision tree and workflow for the synthesis and purification of the target compound.
Troubleshooting & Optimization
-
Low Yield: Often caused by incomplete cyclization (intermediate amide remains). Increase reaction time or temperature. Ensure PPA is fresh (hygroscopic PPA loses potency).
-
Dark/Tarred Product: Reaction temperature too high (>160°C) leads to polymerization. Maintain strict temperature control.
-
Emulsion during Extraction: If using the PPA method, phosphate salts can cause emulsions. Filter the aqueous layer through Celite before extraction if this occurs.
References
-
MDPI. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link]
-
ResearchGate. (2025).[4] Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids.[3][4][11] Retrieved from [Link]
-
National Institutes of Health (PMC). (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles.[4][5][12][11] Retrieved from [Link]
-
Google Patents. (1961). Process for the preparation of 2-amino-5-chlorobenzoxazole (Reference for chlorobenzoxazole stability). US Patent 2969370A.[7] Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents [patents.google.com]
- 8. Sci-Hub: are you are robot? [sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
Application Note & Protocol: Synthesis of N-(4-chloro-2-hydroxyphenyl)pentanamide via Carbodiimide-Mediated Coupling
Introduction: The Significance of N-Aryl Amide Scaffolds
The N-aryl amide linkage is a cornerstone of modern medicinal chemistry, found in a vast array of pharmaceuticals and biologically active compounds.[1] These structures offer a unique combination of rigidity, hydrogen bonding capability, and metabolic stability, making them privileged motifs in drug design. The synthesis of N-(4-chloro-2-hydroxyphenyl)pentanamide serves as an excellent case study for the construction of this critical functional group, particularly when dealing with functionalized anilines like 2-amino-4-chlorophenol.
Direct condensation of a carboxylic acid and an amine to form an amide is generally challenging under mild conditions. This is due to a rapid and competing acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[2][3] To circumvent this, in situ activation of the carboxylic acid is required. This guide provides a comprehensive, field-proven protocol utilizing dicyclohexylcarbodiimide (DCC), a widely used and effective coupling reagent that facilitates amide bond formation under mild conditions.[4][5]
This document is intended for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles.
Reaction Scheme & Mechanism
2.1 Overall Transformation
The reaction involves the coupling of valeric acid (pentanoic acid) and 2-amino-4-chlorophenol in the presence of DCC to yield the desired amide product, N-(4-chloro-2-hydroxyphenyl)pentanamide, and dicyclohexylurea (DCU) as a byproduct.
2.2 Mechanistic Rationale: The Role of DCC
The use of a carbodiimide coupling agent like DCC is essential to prevent the unproductive acid-base neutralization and to activate the carboxylic acid for nucleophilic attack by the amine.[2] The mechanism proceeds through several key steps:
-
Activation of Carboxylic Acid: The process begins with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid (valeric acid). This makes the central carbon of the DCC molecule highly electrophilic.[6][7]
-
Formation of O-Acylisourea Intermediate: The resulting carboxylate anion then acts as a nucleophile, attacking the activated carbodiimide carbon. This forms a highly reactive O-acylisourea intermediate. This intermediate is effectively an "activated ester" with a very good leaving group.[2][4][8]
-
Nucleophilic Attack by Amine: The amino group of 2-amino-4-chlorophenol, now acting as the nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate.[6][7]
-
Tetrahedral Intermediate Collapse & Product Formation: A tetrahedral intermediate is formed, which subsequently collapses. This results in the formation of the desired amide bond and the stable, insoluble byproduct, dicyclohexylurea (DCU).[8]
This pathway allows the reaction to proceed efficiently at or below room temperature, preserving sensitive functional groups on the substrates.
Materials & Equipment
| Reagents & Solvents | Grade | Supplier Example | CAS Number |
| 2-Amino-4-chlorophenol | ≥97% | Sigma-Aldrich | 95-85-2 |
| Valeric acid (Pentanoic acid) | ≥99% | Sigma-Aldrich | 109-52-4 |
| Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich | 538-75-0 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Ethyl acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Reagent | Fisher Scientific | 110-54-3 |
| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR | 7647-01-0 |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | VWR | 144-55-8 |
| Brine (Saturated NaCl) | Saturated aqueous solution | VWR | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | 7487-88-9 |
| Equipment |
| 100 mL Round-bottom flask |
| Magnetic stirrer and stir bar |
| Ice bath |
| Septa and nitrogen inlet/outlet needles |
| Syringes |
| Separatory funnel (250 mL) |
| Buchner funnel and filter flask |
| Rotary evaporator |
| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| Glassware for recrystallization or column chromatography |
Detailed Experimental Protocol
This protocol is based on a 10.0 mmol scale.
4.1 Reaction Setup & Execution
-
Reactant Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chlorophenol (1.44 g, 10.0 mmol).
-
Dissolution: Add 40 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
-
Addition of Acid: Add valeric acid (1.09 mL, 1.02 g, 10.0 mmol) to the solution via syringe.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to manage the initial exotherm upon addition of DCC.
-
DCC Addition: Dissolve dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equivalents) in 10 mL of anhydrous THF. Add this solution dropwise to the cooled, stirring reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form almost immediately.[9]
-
Reaction Progression: After the DCC solution has been added, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours under a nitrogen atmosphere.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. Spot the starting material (2-amino-4-chlorophenol) and the reaction mixture. The disappearance of the starting amine spot and the appearance of a new, higher Rf product spot indicates reaction progression.
4.2 Work-up & Purification
-
Byproduct Removal: After the reaction is complete, cool the flask again to 0 °C for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct. Filter the mixture through a Buchner funnel to remove the white DCU solid. Wash the filter cake with a small amount of cold THF (2 x 5 mL).
-
Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) - to remove any unreacted amine and trace DCC.
-
Saturated NaHCO₃ solution (2 x 30 mL) - to remove unreacted valeric acid.
-
Brine (1 x 30 mL) - to remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude N-(4-chloro-2-hydroxyphenyl)pentanamide can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel if necessary.
Data Summary & Expected Results
| Parameter | Value | Notes |
| Scale | 10.0 mmol | Based on 2-amino-4-chlorophenol |
| Equivalents | ||
| Valeric Acid | 1.0 eq | |
| DCC | 1.1 eq | A slight excess ensures full conversion of the limiting reagent. |
| Solvent | Anhydrous THF | Aprotic solvent, good for solubility of reactants. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the reaction rate. |
| Reaction Time | 12 - 18 hours | Can be monitored by TLC for completion. |
| Expected Yield | 75-90% | Yields are typically good for DCC couplings.[2] |
| Product Appearance | Off-white to light brown solid | Color depends on the purity of the starting materials. |
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured through integrated checkpoints and validation steps:
-
Reaction Monitoring: TLC analysis provides a real-time qualitative assessment of the reaction's progress, confirming the consumption of starting materials and the formation of the product. This prevents premature work-up and ensures maximum conversion.
-
Byproduct Isolation: The precipitation and filtration of DCU is a key validation step. Its near-insolubility in most organic solvents simplifies its removal and provides a visual confirmation that the coupling agent has reacted.[9]
-
Purification: The multi-step aqueous wash is designed to systematically remove specific impurities based on their acid-base properties. This targeted purification is a critical step for obtaining a high-purity product.
-
Final Characterization: The identity and purity of the final, isolated N-(4-chloro-2-hydroxyphenyl)pentanamide should be unequivocally confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. This final step validates the entire synthetic procedure.
Mandatory Safety Precautions
All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.
-
2-Amino-4-chlorophenol: Harmful if swallowed.[10][11] May cause skin and eye irritation.[12] It is a suspected carcinogen.[12][13] Avoid inhalation of dust and direct contact with skin and eyes.
-
Valeric Acid: Causes severe skin burns and eye damage.[14][15][16] It is harmful if swallowed and may be fatal if inhaled.[14] Handle with extreme care, ensuring no contact with skin or eyes.
-
Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe allergic skin reactions upon contact. It is also toxic and corrosive. Always handle DCC with care in a fume hood and avoid any skin contact.
-
Solvents: Tetrahydrofuran and ethyl acetate are flammable organic solvents. Keep away from ignition sources.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bachem.com [bachem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Video: Preparation of Amides [jove.com]
- 8. Khan Academy [khanacademy.org]
- 9. peptide.com [peptide.com]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. fishersci.com [fishersci.com]
- 12. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [inchem.org]
- 13. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. carlroth.com [carlroth.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Application Note: Cyclization Protocols for 5-Chloro-2-Substituted Benzoxazoles
This Application Note and Protocol Guide details the synthesis of 5-chloro-2-substituted benzoxazoles, a critical scaffold in medicinal chemistry known for antimicrobial, anticancer, and anti-inflammatory properties.
Introduction & Retrosynthetic Logic
The benzoxazole moiety serves as a bioisostere for indole and purine bases, making it invaluable in drug discovery. The 5-chloro-2-substituted variant is particularly significant due to the electronic modulation provided by the chlorine atom at the C5 position, which often enhances lipophilicity and metabolic stability.
Retrosynthetic Disconnection: The most reliable route to 5-chlorobenzoxazoles involves the cyclocondensation of 2-amino-4-chlorophenol with a carboxylic acid (or aldehyde equivalent).
-
Regiochemistry: The starting material, 2-amino-4-chlorophenol, pre-installs the chlorine atom. In the benzoxazole numbering system (O=1, N=3), the carbon bearing the amine (C2 of phenol) becomes the junction C3a, and the carbon bearing the hydroxyl (C1 of phenol) becomes junction C7a. Consequently, the chlorine at C4 of the phenol maps directly to C5 of the benzoxazole ring.
Mechanistic Pathways
Two primary pathways are detailed below:
-
Condensation-Dehydration (Method A): Reaction with carboxylic acids using strong acid catalysis (e.g., PPA).
-
Oxidative Cyclization (Method B): Reaction with aldehydes to form a Schiff base, followed by oxidative ring closure.
Figure 1: Dual synthetic pathways for accessing 5-chlorobenzoxazoles.
Experimental Protocols
Method A: Polyphosphoric Acid (PPA) Cyclodehydration
Best for: Stable substrates, gram-scale synthesis, and commercially available carboxylic acids. Mechanism: PPA acts as both a solvent and a Lewis acid/dehydrating agent, facilitating the formation of the amide bond and the subsequent intramolecular attack of the phenolic oxygen onto the carbonyl carbon.
Materials
-
2-Amino-4-chlorophenol (1.0 equiv)
-
Aryl/Alkyl Carboxylic Acid (1.1 equiv)[1]
-
Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)
-
Sodium Bicarbonate (sat.[2] aq.)
-
Ice water
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (PPA is viscous), mix 2-amino-4-chlorophenol (10 mmol, 1.44 g) and the desired carboxylic acid (11 mmol).
-
Addition: Add PPA (approx. 20 g) to the mixture.
-
Reaction: Heat the mixture to 160–180 °C in an oil bath with stirring. Maintain this temperature for 3–4 hours .
-
Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the aminophenol indicates completion.
-
-
Quenching: Cool the reaction mixture to ~60–80 °C (do not allow to solidify completely). Pour the syrup slowly into crushed ice (200 g) with vigorous stirring.
-
Neutralization: Neutralize the resulting slurry with saturated sodium bicarbonate solution until pH ~7–8. A solid precipitate should form.
-
Workup: Filter the solid. Wash with cold water (3 x 20 mL).
-
Purification: Recrystallize from ethanol or ethanol/water mixtures. If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc).[2]
Method B: Oxidative Cyclization of Schiff Bases
Best for: Acid-sensitive substrates, library generation, and mild conditions. Mechanism: Formation of an imine (Schiff base) followed by oxidative closure using reagents like MnO₂, DDQ, or PhI(OAc)₂.
Materials
-
2-Amino-4-chlorophenol (1.0 equiv)
-
Oxidant: Manganese Dioxide (MnO₂) (activated, 5.0 equiv) OR DDQ (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Drying agent: Na₂SO₄[3]
Step-by-Step Protocol
-
Schiff Base Formation: In a flask, dissolve 2-amino-4-chlorophenol (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (10 mL). Reflux for 2 hours.
-
Oxidation: Dissolve the isolated Schiff base (or crude residue) in DCM (10 mL).
-
Cyclization: Add activated MnO₂ (5.0 mmol). Stir the suspension at room temperature for 12–24 hours .
-
Alternative: Use DDQ (1.1 mmol) in dioxane at room temperature for 1–2 hours for faster kinetics.
-
-
Workup: Filter the mixture through a pad of Celite to remove the oxidant. Wash the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash chromatography.
Method C: Microwave-Assisted Synthesis (Green Protocol)
Best for: High-throughput screening, rapid synthesis, and solvent-free conditions.
Protocol
-
Mix: Combine 2-amino-4-chlorophenol (1.0 mmol) and carboxylic acid (1.0 mmol) in a microwave-safe vial.
-
Catalyst: Add K-10 Montmorillonite clay (200 mg) or a drop of Methanesulfonic acid (MSA) .
-
Irradiation: Irradiate at 300 W (maintaining ~130 °C) for 5–10 minutes .
-
Extraction: Extract the product with hot ethanol or ethyl acetate, filter off the solid catalyst, and concentrate.
Data Summary & Comparison
| Parameter | Method A (PPA) | Method B (Oxidative) | Method C (Microwave) |
| Reaction Time | 3–5 Hours | 12–24 Hours (RT) | 5–15 Minutes |
| Temperature | 160–180 °C | 25–80 °C | 130 °C |
| Yield (Typical) | 75–90% | 60–85% | 80–95% |
| Atom Economy | High (Water byproduct) | Lower (Oxidant waste) | Very High |
| Scope | Acid-stable groups | Acid-sensitive groups | Broad |
| Key Risk | Charring/Polymerization | Over-oxidation | Pressure buildup |
Critical Control Points & Troubleshooting
Regioselectivity Verification
While 2-amino-4-chlorophenol directs the chlorine to the 5-position, side reactions can occur.
-
Validation: Use 1H NMR . The 5-chloro substitution pattern typically shows a doublet (J ~2 Hz) for the proton at C4 (meta to nitrogen), a doublet of doublets for C6, and a doublet for C7.
-
Expected Shift: The C4 proton (between N and Cl) is often the most deshielded aromatic proton on the benzo-ring, appearing around 7.6–7.8 ppm.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete dehydration | Increase temperature to 180°C; ensure PPA is fresh (viscous). |
| Sticky Black Tar | Polymerization of phenol | Conduct reaction under Nitrogen; reduce temperature slightly. |
| Incomplete Cyclization (Method B) | Weak Oxidant | Switch from air/O2 to DDQ or PhI(OAc)2; ensure Schiff base formation is complete first. |
| Product Impurity | Unreacted Aminophenol | Aminophenols oxidize easily to dark impurities. Perform rapid column chromatography immediately after workup. |
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Benzoxazoles. Retrieved from
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. Retrieved from
-
MDPI. Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules 2022.[3][6] Retrieved from
-
National Institutes of Health (NIH). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles. PMC Article. Retrieved from
-
PrepChem. Preparation of 2-amino-4-chlorophenol. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Электронный научный архив УрФУ: MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines [elar.urfu.ru]
Application Note: High-Yield Synthesis of 5-Chlorobenzoxazole via Polyphosphoric Acid (PPA) Cyclodehydration
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-chlorobenzoxazole (CAS: 17200-29-2) via the condensation of 2-amino-4-chlorophenol with formic acid utilizing Polyphosphoric Acid (PPA) as both the reaction solvent and cyclodehydration catalyst.
While traditional methods for benzoxazole synthesis often require high-boiling solvents or complex coupling agents, the PPA-mediated route offers a "one-pot" advantage by driving the equilibrium toward the heterocycle through efficient water sequestration. This guide addresses the critical handling of viscous PPA, oxidative sensitivity of the aminophenol precursor, and downstream purification strategies to ensure pharmaceutical-grade purity (>98%).
Mechanistic Insight & Rationale
Why Polyphosphoric Acid (PPA)?
The conversion of
-
Dual Functionality: It acts as a Brønsted acid to activate the carbonyl and a Lewis acid/dehydrating agent to sequester the water byproduct, driving the reaction to completion (Le Chatelier’s principle).
-
Solvent Properties: Its high viscosity and thermal stability allow reactions to proceed at the elevated temperatures (120–150°C) required for the cyclization step without the need for pressure vessels.
Reaction Pathway
The mechanism proceeds via the nucleophilic attack of the amine on the protonated formic acid species, forming an intermediate
Figure 1: Acid-catalyzed cyclodehydration mechanism of 5-chlorobenzoxazole formation.
Experimental Protocol
Materials & Reagents
| Reagent | CAS | MW ( g/mol ) | Equiv.[1] | Role |
| 2-Amino-4-chlorophenol | 95-85-2 | 143.57 | 1.0 | Limiting Reagent |
| Formic Acid (98%+) | 64-18-6 | 46.03 | 1.2 - 1.5 | Reagent |
| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | ~10-15 wt% | Solvent/Catalyst |
| Sodium Bicarbonate | 144-55-8 | 84.01 | N/A | Neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | N/A | Extraction Solvent |
Critical Material Note: 2-Amino-4-chlorophenol is prone to air oxidation (turning dark brown/black). Ensure the starting material is a light tan/grey powder. If dark, recrystallize from ethanol prior to use to avoid tar formation.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
PPA Preparation: Weigh 30 g of PPA into a 100 mL round-bottom flask (RBF).
-
Technique Tip: PPA is extremely viscous at room temperature.[2] Warm the PPA container to 60°C in an oven or water bath to facilitate pouring.
-
-
Pre-heating: Place the RBF in an oil bath and heat to 80°C with gentle stirring (overhead stirrer recommended; magnetic bars may seize).
-
Reagent Addition:
-
Add 2.87 g (20 mmol) of 2-amino-4-chlorophenol to the warm PPA.
-
Add 1.13 mL (30 mmol) of Formic Acid dropwise.
-
Note: Evolution of heat and minor gas may occur.
-
Phase 2: Cyclization
-
Ramp Temperature: Increase the oil bath temperature to 130–140°C .
-
Reaction Time: Stir at this temperature for 3–4 hours .
-
Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes). The starting aminophenol (polar, lower R_f) should disappear, replaced by the less polar benzoxazole (higher R_f).
-
Phase 3: Workup (The "Quench")
-
Cooling: Allow the reaction mixture to cool to approximately 80°C. Do not cool to room temperature, or the PPA will solidify into a glass-like mass.
-
Hydrolysis: Pour the warm reaction mixture slowly into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Safety: The hydrolysis of PPA is exothermic. Add slowly to prevent splashing.
-
-
Neutralization: Once the ice melts, the solution will be acidic. Slowly add solid
or solution until the pH reaches ~8. A precipitate (crude product) may form.
Phase 4: Purification
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
). -
Washing: Wash combined organics with Brine (
) and water ( ). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Final Polish: The crude solid is often sufficiently pure. If necessary, purify via:
-
Recrystallization: Ethanol/Water (9:1).
-
Flash Chromatography: Silica gel, eluting with Hexanes/EtOAc (9:1).
-
Workflow Visualization
Figure 2: Operational workflow for the PPA-mediated synthesis of 5-chlorobenzoxazole.
Characterization & Validation
To validate the synthesis, compare your isolated product against these standard physicochemical properties.
Physical Properties[3][4][5][6][7]
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 42–46°C [Ref 3].[3]
Spectroscopic Data (Expected)
-
NMR (400 MHz,
):- 8.10 (s, 1H, C2-H ) — Diagnostic peak for benzoxazole ring formation.
-
7.75 (d,
, 1H, C4-H ) — Proton ortho to Cl and N. -
7.50 (d,
, 1H, C7-H ). -
7.35 (dd,
, 1H, C6-H ).
-
MS (EI):
153 ( ), 155 ( , Cl isotope pattern).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dark/Tarred Product | Oxidation of starting material. | Recrystallize 2-amino-4-chlorophenol before use; run reaction under |
| Low Yield | Incomplete Cyclization. | Ensure temp reaches >130°C; Extend time to 5 hours. |
| Solid PPA in Flask | Cooled too much before quench. | Re-heat flask to 80°C to liquefy PPA before pouring into ice. |
| Emulsion during Workup | PPA salts acting as surfactants. | Filter the biphasic mixture through Celite; add more Brine. |
References
-
Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Substituted Benzimidazoles and Benzoxazoles.[4][5][6] Journal of the American Chemical Society, 79(2), 427–429.
-
Popp, F. D., & McEwen, W. E. (1958). Polyphosphoric Acid as a Reagent in Organic Chemistry.[2][4][5][7] Chemical Reviews, 58(2), 321–401.
-
Sigma-Aldrich. (n.d.).[8] 5-Chlorobenzoxazole Product Sheet.[8] Retrieved October 24, 2023.
-
Kashid, G. M., et al. (2023).[9] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[10] RSC Advances.
Sources
- 1. 001chemical.com [001chemical.com]
- 2. ccsenet.org [ccsenet.org]
- 3. 5-氯苯并唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-5-chlorobenzoxazole 97 61-80-3 [sigmaaldrich.com]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Butyl-5-chloro-1,3-benzoxazole
Welcome to the technical support resource for the synthesis of 2-Butyl-5-chloro-1,3-benzoxazole. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven solutions and optimized protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the synthesis of 2-Butyl-5-chloro-1,3-benzoxazole.
Q1: My overall yield for the synthesis is consistently low. What are the first things I should check?
A1: Low yield is a frequent issue in benzoxazole synthesis.[1] A systematic troubleshooting approach is essential. Begin by investigating these primary factors:
-
Purity of Starting Materials: Impurities in your 2-amino-4-chlorophenol or pentanoic acid can significantly inhibit the reaction.[1] 2-aminophenols are particularly susceptible to air oxidation, indicated by a darkening in color, which can introduce reaction-hindering impurities.[2] We strongly recommend verifying the purity of your reagents and purifying them by recrystallization if necessary.[2]
-
Catalyst Activity: If you are using a catalyst, its efficacy is critical. For recyclable catalysts, ensure they have not lost activity. In some cases, screening different types of catalysts (e.g., Brønsted vs. Lewis acids) or optimizing the catalyst loading is necessary.[1][3]
-
Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the cyclization step.[1] Conversely, excessively high temperatures can lead to the decomposition of reactants or the final product.[3]
-
Moisture Control: The final dehydration step to form the benzoxazole ring is critical. Ensure you are using anhydrous solvents and a dry reaction atmosphere, as water can inhibit this equilibrium-driven process.
Q2: I'm observing a significant side product that seems to be the intermediate amide. How can I drive the reaction to completion?
A2: The formation of a stable N-(5-chloro-2-hydroxyphenyl)pentanamide intermediate is a classic sign of incomplete cyclization.[1][3] This indicates that the initial acylation is successful, but the subsequent intramolecular cyclodehydration is the bottleneck. To promote full cyclization, consider the following:
-
Increase Reaction Temperature: Higher temperatures often provide the necessary energy for the cyclization to proceed.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
Use a Stronger Dehydrating Acid/Catalyst: Catalysts like methanesulfonic acid or polyphosphoric acid (PPA) are highly effective not only in catalyzing the initial acylation but also in promoting the subsequent dehydration step.[4][5]
-
Extend Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Continuous monitoring via TLC will help determine the point of maximum conversion.[3]
Q3: My 2-amino-4-chlorophenol starting material has darkened. Is it still usable?
A3: It is highly inadvisable to use darkened 2-amino-4-chlorophenol without purification. The dark color is a result of oxidation from exposure to air, which creates impurities that can interfere with the condensation and cyclization steps, ultimately leading to lower yields and complex purification challenges.[2] It is best practice to purify the material by recrystallization before use to ensure optimal results.[2]
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you might encounter during the synthesis, with detailed causal analysis and corrective actions.
Issue 1: Reaction Stalls and Does Not Proceed to Completion
-
Observation: TLC analysis shows the presence of starting materials and some intermediate, but the product spot fails to intensify over an extended period.
-
Probable Cause & Solution:
-
Insufficient Temperature: The activation energy for the intramolecular cyclization may not have been reached.
-
Catalyst Deactivation/Inhibition: The catalyst may have been poisoned by impurities in the starting materials or solvent, or it may simply not be active enough for this specific transformation.
-
Corrective Action: First, ensure your reagents are pure.[1] If the reaction still stalls, consider adding a fresh portion of the catalyst.[1] If that fails, a more potent catalyst may be required. For instance, if a mild Lewis acid is ineffective, switching to a strong Brønsted acid like methanesulfonic acid can often drive the reaction to completion.[2][5]
-
-
Issue 2: Multiple Side Products Complicate Purification
-
Observation: The crude reaction mixture shows multiple spots on the TLC plate, making isolation of the desired 2-Butyl-5-chloro-1,3-benzoxazole difficult.
-
Probable Cause & Solution:
-
Self-Condensation of 2-amino-4-chlorophenol: At high temperatures or under harsh acidic/basic conditions, 2-aminophenols can dimerize or polymerize.[1]
-
Corrective Action: Attempt the reaction at a lower temperature for a longer duration. A gradual, one-pot procedure where the carboxylic acid is activated in situ before adding the aminophenol can minimize self-condensation.[5]
-
-
Decomposition: The target molecule or intermediates may be degrading under the reaction conditions.
-
Corrective Action: Optimize the reaction temperature by performing a screening study.[3] It is crucial to find a balance where the reaction proceeds at a reasonable rate without causing degradation.
-
-
Visual Troubleshooting Workflow
The following decision tree provides a systematic guide to troubleshooting common synthesis issues.
Caption: Troubleshooting decision tree for benzoxazole synthesis.
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing 2-Butyl-5-chloro-1,3-benzoxazole.
Protocol 1: One-Pot Synthesis using Methanesulfonic Acid
This method is robust and leverages an inexpensive, effective catalyst for direct condensation.[5]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chlorophenol (1.0 mmol, 143.6 mg) and pentanoic acid (1.1 mmol, 112.3 mg).
-
Catalyst Addition: To this mixture, carefully add methanesulfonic acid (2.5 mmol, 0.16 mL).[2][4]
-
Heating and Monitoring: Heat the reaction mixture to 110-120°C.[2][4] Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol 2: Microwave-Assisted Synthesis
This approach offers a significant reduction in reaction time and is suitable for rapid library synthesis.[4]
-
Reactant Mixing: In a microwave-safe vessel, combine 2-amino-4-chlorophenol (1.0 mmol, 143.6 mg) and pentanoic acid (1.0 mmol, 102.1 mg).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture (e.g., at 300 W) for 5-15 minutes. Monitor the reaction by TLC to determine the optimal irradiation time.
-
Work-up and Purification: After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., dichloromethane). Purify the product using column chromatography on silica gel as described in Protocol 1.
Data Summary: Comparison of Synthetic Conditions
The choice of methodology can significantly impact the outcome. The table below summarizes typical results for different conditions based on analogous benzoxazole syntheses.
| Method | Catalyst | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Conventional Heating | Methanesulfonic Acid | 120°C | 2-4 h | 85-95% | [5] |
| Microwave Irradiation | Catalyst-Free | 150°C (set) | 10-15 min | 80-90% | [4] |
| Ionic Liquid Gel | BAIL Gel | 130°C | 5 h | ~90% | [7] |
This data is generalized and may require optimization for this specific substrate.
Reaction Mechanism and Scientific Rationale
Understanding the underlying mechanism is key to effective troubleshooting. The synthesis of 2-substituted benzoxazoles from a 2-aminophenol and a carboxylic acid proceeds via a two-stage pathway: acylation followed by cyclodehydration.[4]
Caption: Simplified reaction pathway for benzoxazole synthesis.
-
Acylation: The reaction is initiated by the activation of the carboxylic acid (pentanoic acid) by a Brønsted or Lewis acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic amino group of the 2-amino-4-chlorophenol. This step forms the key N-(5-chloro-2-hydroxyphenyl)pentanamide intermediate.
-
Intramolecular Cyclodehydration: The hydroxyl group of the intermediate amide then acts as a nucleophile, attacking the amide carbonyl carbon. This intramolecular cyclization is often the rate-limiting step and is promoted by heat and acidic conditions. The resulting tetrahedral intermediate subsequently eliminates a molecule of water (dehydration) to form the stable, aromatic benzoxazole ring.
This mechanistic understanding explains why strong acids and anhydrous conditions are crucial for high yields. The acid protonates the carbonyl groups, activating them for nucleophilic attack in both steps, while the removal of water drives the final equilibrium towards the product.
References
- Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. (2025). Benchchem.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry.
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (2025). Benchchem.
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). Benchchem.
- Benzoxazole synthesis. Organic Chemistry Portal.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019).
- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC.
- Facile and efficient synthesis of benzoxazole derivatives using novel c
- Optimizing reaction conditions for one-pot benzoxazole synthesis. (2025). Benchchem.
- Synthesis of Benzoxazoles. (2022). ChemicalBook.
- One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)
- 4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Cyclization Failures in Benzoxazole Formation
Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the crucial cyclization step of benzoxazole formation. The following question-and-answer format directly addresses common failures, providing in-depth explanations and actionable solutions to get your synthesis back on track.
FAQs: Troubleshooting Common Cyclization Issues
Question 1: My reaction has a very low or no yield of the desired benzoxazole. What are the primary factors to investigate?
Answer: Low to non-existent yields are a frequent hurdle in benzoxazole synthesis and typically point to issues with starting materials, reaction conditions, or catalyst efficacy.[1] A systematic approach to troubleshooting is essential.
Initial Checks & Solutions:
-
Purity of Starting Materials: The purity of the o-aminophenol and the coupling partner (e.g., carboxylic acid, aldehyde) is paramount.[2][3]
-
The Problem: o-Aminophenols are susceptible to air oxidation, often indicated by a darkening of the material.[1] These oxidative impurities can significantly inhibit the cyclization reaction.
-
The Solution: It is highly recommended to purify the o-aminophenol by recrystallization before use.[1] Verify the purity of both starting materials via NMR or melting point analysis.
-
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that dictate the success of the cyclization.[1]
-
The Problem: Many benzoxazole syntheses require elevated temperatures to overcome the activation energy for cyclization.[2][3] Conversely, excessively high temperatures can lead to decomposition or polymerization.[1] The solvent also plays a crucial role, and moisture-sensitive reactions require anhydrous conditions.[1]
-
The Solution: Conduct small-scale optimization experiments, systematically varying the temperature. Monitor reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.[1] If applicable, ensure you are using a dry solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Catalyst Activity: If your synthesis employs a catalyst, its activity is a critical factor.
-
The Problem: Catalysts can be sensitive to air and moisture, or they may deactivate over time, especially recyclable catalysts.[1][3]
-
The Solution: Ensure your catalyst is fresh and has been stored under the recommended conditions. In some cases, a modest increase in catalyst loading can improve the conversion rate.[1] If catalyst deactivation is suspected, adding a fresh portion may restart the reaction.[3]
-
Question 2: My reaction stalls and does not proceed to completion. What steps can I take to drive it forward?
Answer: A stalled reaction is often the result of insufficient energy, catalyst deactivation, or the formation of a stable, unreactive intermediate.[1]
Troubleshooting a Stalled Reaction:
-
Insufficient Temperature: The reaction may lack the necessary thermal energy to proceed.
-
Catalyst Deactivation: As mentioned previously, the catalyst may have lost its activity.
-
Action: Add a fresh portion of the catalyst to the reaction mixture.[3]
-
-
Formation of a Stable Intermediate: In syntheses involving the condensation of a 2-aminophenol with an aldehyde, the resulting Schiff base (azomethine) intermediate can sometimes be particularly stable and resistant to cyclization.[1][2]
-
Action: To promote the cyclization of a stable Schiff base, you can try increasing the reaction temperature or switching to a more effective catalyst for this step, such as a Lewis acid.[1]
-
Question 3: I am observing significant side product formation, which is complicating purification. What are the likely culprits and how can I minimize them?
Answer: The formation of side products not only reduces the yield of your target benzoxazole but also makes purification more challenging.[1]
Minimizing Side Product Formation:
-
Incomplete Cyclization: The persistence of the Schiff base intermediate is a common source of impurities.[1]
-
Dimerization or Polymerization: o-Aminophenol can undergo self-condensation or polymerization, especially at high temperatures or under strongly acidic or basic conditions.[2][3]
-
Mitigation: Carefully control the reaction temperature and the addition rate of reagents. Using milder cyclization agents can also help prevent polymerization.[2]
-
-
Over-alkylation/arylation: In syntheses that involve alkylating or arylating agents, reactions can sometimes occur at unintended positions on the benzoxazole ring.[2]
-
Mitigation: Maintain strict control over stoichiometry and reaction temperature.
-
Question 4: How do I choose the right catalyst for my benzoxazole synthesis?
Answer: The choice of catalyst is critical and depends heavily on your specific synthetic route and substrates.[3]
Catalyst Selection Considerations:
-
For Condensation with Carboxylic Acids: Polyphosphoric acid (PPA) is a classic choice, though it requires high temperatures.[6] Milder and more efficient modern alternatives include methanesulfonic acid.[7][8]
-
For Condensation with Aldehydes: A wide array of catalysts can be effective. Metal-based catalysts like nickel(II) or palladium complexes have shown high efficacy.[9] Lewis acids such as ZrCl4 or TfOH are also used.[10] For more environmentally friendly approaches, reusable catalysts like samarium triflate in aqueous media or magnetically recoverable nanoparticles are excellent options.[2][10][11]
-
For Intramolecular Cyclizations: Copper-based catalysts, often in combination with a ligand like 1,10-phenanthroline, are frequently used for the cyclization of ortho-haloanilides.[10][12]
Visualizing the Process: Diagrams and Workflows
General Mechanism of Benzoxazole Formation
The formation of benzoxazoles from o-aminophenols and various coupling partners generally proceeds through a condensation reaction followed by an intramolecular cyclization and dehydration/oxidation step.
Caption: A generalized workflow for the synthesis of substituted benzoxazoles.[9]
Troubleshooting Decision Tree for Low Product Yield
When faced with low or no product yield, this decision tree can guide your troubleshooting process.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant | Engineering and Technology For Sustainable Development [jst.vn]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. connectsci.au [connectsci.au]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 10. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Benzoxazole synthesis [organic-chemistry.org]
Technical Support Guide: Removal of 2-Amino-4-Chlorophenol (2A4CP)
[1][2][3][4]
Version: 1.2 Last Updated: February 21, 2026 Applicability: Organic Synthesis, API Purification, Dye Intermediate Processing[1]
Technical Profile: Know Your Impurity
Before attempting removal, you must understand the physicochemical behavior of 2-amino-4-chlorophenol (2A4CP).[2][3][4][1] It is not a standard impurity; it is an amphoteric, oxidation-prone molecule that often defies standard extraction protocols.[2][4][1]
Physicochemical Snapshot
| Property | Value/Characteristic | Implication for Purification |
| Structure | 2-amino-4-chlorophenol | Contains both acidic (-OH) and basic (-NH₂) groups.[2][3][4][1][5] |
| pKa (Acidic) | ~ 8.5 - 9.0 (Phenolic OH) | Soluble in aqueous base (pH > 10) as a phenolate anion.[2][3][4] |
| pKa (Basic) | ~ 3.0 - 4.0 (Anilinium NH₃⁺) | Soluble in aqueous acid (pH < 2) as an ammonium cation.[2][3][4] |
| LogP | ~ 1.8 | Moderately lipophilic; partitions into organic solvents (EtOAc, DCM) at neutral pH.[1] |
| Reactivity | High (Oxidation prone) | Rapidly oxidizes to form dark brown/purple quinone imines ("tar") upon air exposure.[4] |
Troubleshooting Guide: Purification Strategies
Scenario A: "My product is neutral, but the impurity persists after acid/base washes."
The Issue: You are likely performing the washes at a pH where 2A4CP exists as a zwitterion or neutral species, causing it to stay in the organic layer.[1] Alternatively, the "salting out" effect is pushing the impurity back into the organic phase.[1]
The Protocol: The "pH Swing" Extraction Because 2A4CP is amphoteric, you must drive it to an extreme ionization state to force it into the aqueous layer.[1]
-
Dissolve your crude product in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane).[4]
-
Acidic Wash (Targeting the Amine):
-
Basic Wash (Targeting the Phenol):
Decision Logic for Liquid-Liquid Extraction (LLE):
Caption: Decision tree for Liquid-Liquid Extraction based on product chemistry.
Scenario B: "My product is also an amine/phenol, or LLE is failing."
The Issue: If your product shares chemical properties with 2A4CP, extraction will likely remove your product too.[1]
The Solution: Chemical Scavenging Use a solid-supported scavenger resin.[2][3][4] This is superior to chromatography for removing trace (<5%) aminophenols because it relies on covalent bond formation rather than polarity differences.
Recommended Scavenger: Polymer-Supported Benzaldehyde (PS-Benzaldehyde) [2][3][4][1]
-
Mechanism: The aldehyde on the resin reacts selectively with the primary aniline of 2A4CP to form an imine (Schiff base), effectively tethering the impurity to the bead.[1]
-
Selectivity: Highly selective for primary amines.[4] If your product is a secondary/tertiary amine or non-amine, this is the gold standard.[1]
Protocol:
-
Solvent: Dissolve crude in DCM, THF, or DMF (avoid alcohols if using acid catalysis).
-
Stoichiometry: Add 3–5 equivalents of PS-Benzaldehyde resin relative to the estimated amount of 2A4CP.
-
Catalysis: Add a catalytic amount of Acetic Acid (1%) to accelerate imine formation.
-
Incubation: Shake/stir gently at room temperature for 4–12 hours.
-
Filtration: Filter off the resin.[4][7] The filtrate contains your purified product.[1]
Alternative Scavengers:
| Resin Type | Functional Group | Target on 2A4CP | Constraint |
|---|---|---|---|
| PS-Isocyanate | -N=C=O[2][3][4][1] | -NH₂ (Amine) | Reacts with all nucleophiles (amines, thiols, alcohols).[2][3][1] |
| PS-TsCl | Sulfonyl Chloride | -NH₂ / -OH | Very aggressive; will react with product -OH groups.[2][3][4][1] |
| Strong Acid Cation (SCX) | -SO₃H | -NH₂ | Only if your product is not basic.[2][3][4][1] |
Scenario C: "The impurity is turning my product purple/black."
The Issue: 2A4CP oxidizes rapidly in air to form quinone imines and polymeric "tar."
The Fix:
Detection & Quantification (QC)[1][4][7][9]
You cannot assume it is gone based on color.[4] You must verify using HPLC.[4][8]
Method: Reverse Phase HPLC (C18) Standard silica TLC is unreliable for aminophenols (they streak).[4] Use the following HPLC conditions:
Frequently Asked Questions (FAQ)
Q: Can I remove 2A4CP by recrystallization? A: Yes, but it depends on your product's solubility.[1] 2A4CP is moderately soluble in hot water and ethanol. If your product is insoluble in water, you can boil the crude solid in water (trituration).[1] The 2A4CP will dissolve/suspend in the hot water, and your product can be filtered off.[1]
Q: Why does the impurity peak split in HPLC? A: You are likely using a neutral pH mobile phase.[4] At pH ~7, 2A4CP exists in equilibrium between neutral and zwitterionic forms, causing peak splitting or tailing.[1] Always use an acidic modifier (pH < 3).[4]
Q: Is 2A4CP toxic? A: Yes, it is a suspected mutagen and skin sensitizer.[1] Handle with extreme care, use gloves, and dispose of aqueous waste as hazardous chemical waste (do not pour down the drain).[1]
References
-
Physicochemical Properties & Safety
-
HPLC Methodology
-
Scavenging Resins
-
Synthesis & Purification Context
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. 2-Amino-4-chlorophenol | 95-85-2 [chemicalbook.com]
- 3. 2-Amino-4-chlorophenol | SIELC Technologies [sielc.com]
- 4. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. app.utu.ac.in [app.utu.ac.in]
- 7. glycopep.com [glycopep.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 2-Amino-4-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
Technical Support Center: Valeryl Chloride Condensation Optimization
This technical guide addresses the optimization of reaction temperatures for the Friedel-Crafts acylation of benzene derivatives using valeryl chloride (pentanoyl chloride). It is designed for researchers requiring high-purity valerophenone intermediates for pharmaceutical applications.
Executive Summary: The Temperature-Yield Paradox
Optimizing the condensation of valeryl chloride is not about finding a single static temperature; it is about managing a thermal profile .
-
The Trap: Running the reaction entirely at low temperature (
) often results in incomplete conversion due to the high stability of the intermediate aluminum chloride complex. -
The Risk: High initial temperatures (
) during addition cause rapid HCl evolution and potential polymerization of the acyl chloride, leading to "tarry" impurities. -
The Solution: A Stepwise Thermal Ramp (Kinetic Control
Thermodynamic Completion).
Module 1: Critical Process Parameters (CPP)
Q: Why is the "0°C to 40°C" ramp the industry standard for this specific reaction?
A: This profile balances exotherm management with reaction kinetics.
-
Phase 1: Acylium Ion Formation (
):-
Mechanism: Valeryl chloride reacts with
to form the electrophilic acylium ion ( ).[1] -
Why Low Temp? This step is highly exothermic. Higher temperatures here can cause the acyl chloride to decompose (decarbonylation) or react with itself before engaging the aromatic substrate.
-
-
Phase 2: Electrophilic Attack (
):-
Mechanism: The acylium ion attacks the benzene ring.
-
Why Low Temp? Controls the rate of HCl gas evolution. Rapid evolution at higher temps can foam the solvent and lead to loss of containment.
-
-
Phase 3: Complex Rearrangement & Completion (
):-
Mechanism: The product (valerophenone) forms a strong 1:1 complex with
. -
Why Heat? This complex precipitates or becomes viscous, trapping unreacted reagents. Heating to
(or mild reflux) maintains solubility and provides the activation energy to drive the reaction to conversion.
-
Q: How does temperature affect regioselectivity if I am using a substituted benzene (e.g., Toluene)?
A: Valeryl chloride is moderately bulky.
-
At Low Temp (
): The reaction is under Kinetic Control . Para-substitution is heavily favored due to steric hindrance at the ortho position. -
At High Temp (
): The reaction shifts toward Thermodynamic Control . While acylation is generally irreversible (unlike alkylation), higher temperatures increase the probability of ortho isomers and di-acylated byproducts, reducing the purity profile.
Module 2: Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic flow and the critical temperature checkpoints.
Caption: Mechanistic pathway showing the transition from Kinetic Zone (Acylium formation) to Thermodynamic Zone (Complex breaking/completion).
Module 3: Troubleshooting Guide (FAQ)
Scenario 1: "My reaction mixture turned black/tarry."
-
Diagnosis: Thermal Decomposition.
-
Root Cause: The valeryl chloride was added too quickly or at too high a temperature (
), leading to polymerization or "charring" by the Lewis acid. -
Corrective Action: Ensure internal temperature is
before starting addition. Use a dropping funnel with a pressure-equalizing arm to control the rate dropwise over 30-60 minutes.
Scenario 2: "Yield is low (<60%), and I see unreacted valeryl chloride."
-
Diagnosis: Incomplete Activation or Hydrolysis.
-
Root Cause A: Moisture ingress. Valeryl chloride hydrolyzes rapidly to valeric acid, which kills the
catalyst. -
Root Cause B: The "Cook" phase was skipped. The reaction was kept at
the entire time. -
Corrective Action:
-
Verify solvent (DCM) is anhydrous.
-
Ensure the "Warm-up" step to
is maintained for at least 2 hours.[2] -
Check
quality: It should be yellow/grey powder. If it is white and clumpy, it has absorbed moisture and is inactive.
-
Scenario 3: "Violent gas evolution during quenching."
-
Diagnosis: Uncontrolled Exotherm.
-
Root Cause: Quenching the reaction at
or adding water too fast. The hydrolysis of the complex is more exothermic than the reaction itself. -
Corrective Action: Cool the mixture back down to
before quenching. Add dropwise initially.[2]
Module 4: Optimized Experimental Protocol
Objective: Synthesis of Valerophenone via Friedel-Crafts Acylation. Scale: Laboratory (approx. 1 mol).
Reagents Table
| Reagent | Role | Mass/Vol | Equivalents | Notes |
| Benzene | Substrate | 156 g | 2.0 eq | Excess serves as solvent/reactant |
| Dichloromethane (DCM) | Solvent | 900 mL | - | Must be anhydrous |
| Aluminum Chloride | Catalyst | 146.5 g | 1.1 eq | Anhydrous; handle in fume hood |
| Valeryl Chloride | Reagent | 120.5 g | 1.0 eq | Limiting Reagent |
| 1N HCl | Quench | 500 mL | - | Cold |
Step-by-Step Methodology
-
Setup: Flame-dry a 2L three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, thermometer, and pressure-equalizing addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Catalyst Suspension: Charge the flask with Benzene, DCM, and anhydrous
. -
Cooling: Immerse the flask in an ice/salt bath. Stir until the internal temperature reaches
. -
Addition (Kinetic Phase):
-
Load Valeryl Chloride into the addition funnel.
-
Add dropwise over 45-60 minutes .
-
Critical: Monitor internal temperature; pause addition if it exceeds
.
-
-
Reaction (Thermodynamic Phase):
-
Once addition is complete, remove the ice bath.
-
Allow to warm to room temperature over 30 minutes.
-
Apply a heating mantle and warm to
(mild reflux) . Stir for 2 hours . -
Validation: Perform TLC or GC aliquot check. Disappearance of valeryl chloride indicates completion.
-
-
Quenching:
-
Cool the mixture back to
using an ice bath. -
Slowly add 500 mL of 1N HCl. Caution: Vigorous evolution of HCl gas.
-
-
Workup:
-
Separate the organic layer.[3]
-
Extract the aqueous layer with DCM (
). -
Combine organic layers, wash with water and brine, and dry over
. -
Concentrate under reduced pressure to yield crude Valerophenone.
-
References
-
National Institutes of Health (NIH). (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]
Sources
Technical Support Center: 5-Chlorobenzoxazole Solubility in DMSO
Status: Operational Subject: Troubleshooting Solubility, Precipitation, and Aggregation Issues Audience: Medicinal Chemists, HTS Screeners, Structural Biologists[1]
Executive Summary
5-chlorobenzoxazole derivatives are valuable heterocyclic scaffolds in drug discovery but present distinct physicochemical challenges.[1][2] While theoretically soluble in DMSO (Dimethyl sulfoxide), these compounds frequently exhibit "crash-out" precipitation upon aqueous dilution and colloidal aggregation in bioassays.[1][2]
This guide moves beyond generic advice to address the specific molecular behaviors of 5-chlorobenzoxazoles—specifically their moderate lipophilicity (LogP ~2.[2]5) and planar geometry—which drive π-stacking interactions and sensitivity to DMSO hydration.[1][2]
Module 1: The "Wet DMSO" Trap (Storage & Stability)
Issue: My stock solution was clear yesterday, but now it is cloudy or has crystals at the bottom.
Root Cause Analysis: DMSO is highly hygroscopic.[1][2][3][4][5] It can absorb up to 10% water by weight within 24 hours if exposed to air.[1][2]
-
Solubility Shift: 5-chlorobenzoxazole is lipophilic.[1][2] As DMSO absorbs atmospheric water, the solvent power decreases exponentially, forcing the compound out of solution (thermodynamic precipitation).
-
Freezing Point Depression: Pure DMSO freezes at 18.5°C. Hydrated DMSO has a lower freezing point.[1][2] If stored in a standard refrigerator (4°C), "wet" DMSO may form a slush where the compound is excluded from the solid solvent lattice, concentrating it in the remaining liquid until it precipitates.
Protocol: The "Dry Chain" Storage System
-
Step 1: Dissolve solid 5-chlorobenzoxazole in anhydrous DMSO (99.9%) under dry nitrogen or argon.[1][2]
-
Step 2: Aliquot immediately into single-use amber glass vials (avoid plastics that leach plasticizers).
-
Step 3: Store at room temperature (20-25°C) in a desiccator if used within 2 weeks. For long-term, store at -20°C, but warm to 37°C and vortex before every use to redissolve micro-precipitates.[1]
Critical Warning: Never trust a "thawed" DMSO stock without vortexing.[1][2] The concentration gradient caused by freezing can result in the top layer being 0.1x and the bottom layer being 10x the target concentration.
Module 2: The Dilution Shock (Assay Preparation)
Issue: The compound precipitates immediately when I add the DMSO stock to my assay buffer.
Root Cause Analysis: This is a failure of Kinetic Solubility .[1][2]
-
The Mechanism: When you pipette 100% DMSO stock into an aqueous buffer, the DMSO diffuses away from the compound faster than water can solvate the hydrophobic benzoxazole core. This creates a local zone of supersaturation, causing the compound to nucleate and crash out.
Protocol: The "Step-Down" Dilution Method
Do not jump from 100% DMSO to 1% DMSO in one step.[1][2] Use an intermediate solvent bridge.[1][2]
| Step | Solvent System | Concentration | State |
| 1.[1][2][5][6][7][8] Stock | 100% DMSO | 10 mM | Soluble |
| 2.[1][2] Bridge | 50% DMSO / 50% Buffer | 5 mM | Critical Step (Prevents Shock) |
| 3. Assay | 1% DMSO / 99% Buffer | 100 µM | Stable (Kinetic) |
Visualization: The Solubility Decision Tree
Caption: Decision logic for handling 5-chlorobenzoxazole precipitation events during storage and assay preparation.
Module 3: The "False Positive" Phantom (Colloidal Aggregation)
Issue: I see a bell-shaped IC50 curve, or the compound inhibits unrelated enzymes (promiscuity).
Root Cause Analysis: 5-chlorobenzoxazoles are prone to Colloidal Aggregation .[1][2]
-
The Physics: Due to their planar, hydrophobic nature, these molecules stack like coins (π-stacking) in aqueous media, forming particles 50–500 nm in diameter.
-
The Artifact: These colloids adsorb enzymes on their surface, causing non-specific inhibition.[1][9][10][11] This mimics a potent drug but is actually a physical artifact.[1][2]
Diagnostic Experiment: The Detergent Challenge
To validate if your activity is real or an artifact, run the Shoichet Protocol :
-
Control: Measure IC50 in standard buffer.
-
Test: Measure IC50 in buffer + 0.01% Triton X-100 (or 0.05% Tween-20).
-
Analysis:
Visualization: Aggregation Mechanism [1][2]
Caption: Mechanism of false-positive inhibition via colloidal sequestration and reversal by detergent.[1]
Summary of Key Parameters
| Parameter | Value for 5-Chlorobenzoxazole | Implication |
| LogP | ~2.5 - 3.0 | Moderately lipophilic; requires organic cosolvent.[1][2] |
| Melting Point | 42-46°C | Low MP suggests high lattice energy is not the primary solubility barrier; hydrophobicity is.[1][2] |
| CAC (Critical Aggregation Conc.) | Typically 1–10 µM | Screening above this concentration risks false positives.[1][2] |
| Preferred Cosolvent | DMSO (Primary), PEG-400 (Secondary) | Avoid Ethanol (high evaporation rates change concentration).[1] |
References
-
Shoichet, B. K. (2006).[1][2][12] "Screening in a spirit haunted world." Drug Discovery Today. Link (Establishes the mechanism of colloidal aggregation in HTS).
-
Feng, B. Y., & Shoichet, B. K. (2006).[1][12] "A detergent-based assay for the detection of promiscuous inhibitors."[1][2][12] Nature Protocols. Link (The gold standard protocol for distinguishing real drugs from aggregators).
-
Cheng, X., et al. (2003).[1][2] "The effects of water on DMSO and effective hydration measurement." Ziath Technical Notes. Link (Detailed data on DMSO hygroscopicity and freezing point depression).
-
Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews. Link (Foundational text on solubility rules including LogP influence).[1]
Sources
- 1. 5-Chlorobenzoxazole | C7H4ClNO | CID 28398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-氯苯并唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ziath.com [ziath.com]
- 4. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Separation of 2-Butyl-5-chloro-1,3-benzoxazole
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Butyl-5-chloro-1,3-benzoxazole. The effective separation and purification of a target compound from a complex reaction mixture is a critical step that directly impacts yield, purity, and the reliability of downstream applications. This document provides a detailed, experience-driven approach to troubleshooting and optimizing the purification of this specific benzoxazole derivative. Our focus is not just on the procedural steps, but on the underlying chemical principles that govern success.
FAQ 1: Understanding Your Crude Reaction Mixture
Q1: What are the primary components I should expect in my crude reaction mixture after synthesizing 2-Butyl-5-chloro-1,3-benzoxazole?
A1: Understanding the composition of your crude mixture is the first step toward designing an effective purification strategy. Typically, the synthesis of 2-Butyl-5-chloro-1,3-benzoxazole involves the condensation of 2-amino-4-chlorophenol with pentanoic acid (or a derivative like pentanoyl chloride)[1][2][3][4]. Therefore, your reaction mixture will likely contain:
-
Target Product: 2-Butyl-5-chloro-1,3-benzoxazole.
-
Unreacted Starting Materials:
-
2-amino-4-chlorophenol (a weakly basic, polar compound).
-
Pentanoic acid (an acidic, moderately polar compound).
-
-
Reaction Byproducts:
-
Water is a primary byproduct of the condensation reaction.
-
Partially reacted intermediates, such as the N-acylated or O-acylated aminophenol, may also be present.
-
-
Catalysts and Reagents: Depending on your synthetic route, you may have residual acids (e.g., Polyphosphoric Acid - PPA), bases, or coupling agents.[1]
-
Solvent: The high-boiling point solvent used for the reaction (e.g., DMF, Toluene, Dioxane).
A preliminary analysis by Thin Layer Chromatography (TLC) is highly recommended to visualize the number of components and estimate their relative polarities before proceeding with a large-scale work-up.
FAQ 2: Primary Purification Protocol - A Step-by-Step Guide
Q2: What is a reliable, field-proven protocol for the initial separation and purification of 2-Butyl-5-chloro-1,3-benzoxazole?
A2: A multi-step liquid-liquid extraction followed by recrystallization is the most robust primary approach. This method systematically removes acidic, basic, and highly polar impurities before isolating the target compound.
Experimental Protocol: Aqueous Work-up and Extraction
-
Cooling and Quenching: After the reaction is complete (as monitored by TLC), allow the reaction vessel to cool to room temperature. Cautiously pour the mixture into a beaker containing crushed ice or cold water. This precipitates the crude product and helps to manage any exothermic reactions during neutralization.[1]
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture with vigorous stirring until the effervescence ceases and the pH of the aqueous layer is approximately 7-8. This critical step deprotonates and solubilizes any unreacted pentanoic acid and neutralizes the reaction catalyst, converting them into their respective sodium salts.[1]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous slurry with an appropriate organic solvent, such as ethyl acetate (EtOAc) (3 x 50 mL for a 10 mmol scale reaction). Ethyl acetate is chosen for its good solvating power for benzoxazoles and its immiscibility with water.
-
Washing: Combine the organic layers. To remove residual water-soluble impurities and salts, wash the combined organic phase sequentially with:
-
Water (1 x 50 mL).
-
Brine (saturated NaCl solution) (1 x 50 mL). The brine wash helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid or oil.
Workflow for Initial Work-up and Extraction
Caption: Initial aqueous work-up workflow.
Experimental Protocol: Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solvent.[5]
-
Solvent Selection: The ideal solvent is one in which 2-Butyl-5-chloro-1,3-benzoxazole is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol or a mixed solvent system like Ethanol/Water is often effective for benzoxazoles.[1][6]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Using an excess of solvent is a common mistake that will significantly reduce your yield.[5]
-
Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities on the crystal surface. Dry the purified crystals under vacuum.
FAQ 3: Troubleshooting Common Purification Issues
Q3: My final yield is very low after recrystallization. What went wrong?
A3: Low yield is a frequent issue. Consider these possibilities:
-
Excessive Solvent: Using too much solvent during recrystallization is the most common cause. The product remains dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the compound crystallizes during a hot filtration step (if performed), significant product loss can occur. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Extraction: The product may not have been fully extracted from the aqueous layer during the work-up. Check the pH and consider performing an additional extraction.
-
Compound Properties: The product itself might have some solubility in the cold recrystallization solvent, leading to unavoidable losses.
Q4: My product is an oil and won't crystallize. What should I do?
A4: Oiling out occurs when a compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if significant impurities are present.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvents: Try a different solvent or solvent system with a lower boiling point.
-
Purify Further: The presence of impurities can inhibit crystallization. The oil may need to be purified by column chromatography first.
Q5: My product is still impure after recrystallization. What is the next step?
A5: If recrystallization fails to provide a product of sufficient purity (as determined by TLC, NMR, or melting point), column chromatography is the recommended next step.[7][8][9] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase is passed through it.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for purification issues.
FAQ 4: Advanced Purification & Characterization
Q6: When is column chromatography the preferred method for purifying 2-Butyl-5-chloro-1,3-benzoxazole?
A6: Column chromatography is preferred when:
-
Recrystallization fails to remove impurities, especially those with similar solubility profiles to the product.
-
The product is an oil or a low-melting solid that is difficult to crystallize.
-
Multiple, closely related byproducts are present in the mixture.[10]
-
A very high degree of purity (>99%) is required for applications like biological screening or reference standard preparation.
Q7: What are the recommended conditions for column chromatography?
A7: The conditions depend on the specific impurities present. A systematic approach to developing a method is best.
-
TLC Analysis: First, analyze your crude mixture using TLC with different solvent systems to find one that gives good separation between your product and impurities. The ideal Retention Factor (Rf) for the target compound is typically between 0.25 and 0.40.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent): Based on TLC, a gradient or isocratic system of non-polar and polar solvents is used. For benzoxazoles, mixtures of Hexane and Ethyl Acetate are very common.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard, provides good resolution for moderately polar compounds. |
| Mobile Phase | Start with Hexane:Ethyl Acetate (95:5) | A good starting point for method development.[11] |
| Gradient Elution | Gradually increase the polarity (e.g., to 90:10, 80:20) | Helps to first elute non-polar impurities, then the product, and finally the more polar impurities. |
| TLC Monitoring | Check fractions by TLC | Essential to combine the fractions containing the pure product. |
Q8: How do I confirm the final purity and identity of my 2-Butyl-5-chloro-1,3-benzoxazole?
A8: A combination of techniques is required for unambiguous confirmation:
-
TLC: A single spot in multiple solvent systems suggests high purity.
-
Melting Point: A sharp, narrow melting point range that matches the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
Spectroscopy:
By employing these systematic separation techniques and troubleshooting strategies, you can reliably obtain high-purity 2-Butyl-5-chloro-1,3-benzoxazole for your research and development needs.
References
- BenchChem. (2025).
- Merli, V. et al. (2006). Process for the purification of substituted benzoxazole compounds.
- Pardeshi, A. et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Brazilian Chemical Society.
- Wang, X. et al. (2015). Synthesis method of benzoxazole compound.
- Anonymous. (2025).
- Ravi Kumar, D. et al. (2016).
- BenchChem. (n.d.). 3-Butyl-5-chloro-1,3-benzoxazol-2(3H)-one.
- Marković, V. et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- Wang, Y. et al. (2025).
- ChemicalBook. (2022). Synthesis of Benzoxazoles.
- Stella, P.C.R. et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
-
Soni, S. & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances. [Link]
-
Sharma, P.C. et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. [Link]
-
Wang, Y. et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]
-
Kumar, A. & Kumar, S. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. Research Journal of Pharmacy and Technology. [Link]
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Validation & Comparative
1H NMR spectrum analysis of 2-Butyl-5-chloro-1,3-benzoxazole
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Butyl-5-chloro-1,3-benzoxazole
A Comparative Analysis for Structural Elucidation
For researchers and professionals in drug development, the unambiguous structural characterization of heterocyclic compounds like benzoxazoles is paramount.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose.[2] This guide provides a detailed analysis of the ¹H NMR spectrum of 2-butyl-5-chloro-1,3-benzoxazole, offering a predictive interpretation based on established principles and comparative data from related structures. We will delve into the expected chemical shifts, coupling patterns, and integration values, providing a robust framework for researchers working with this and similar molecular scaffolds.
Molecular Structure and Predicted ¹H NMR Spectrum
The structure of 2-butyl-5-chloro-1,3-benzoxazole, presented below, dictates the expected ¹H NMR spectrum. The key features are the substituted benzene ring and the n-butyl group attached to the C-2 position of the benzoxazole core.
Figure 1: Structure of 2-Butyl-5-chloro-1,3-benzoxazole.
The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the benzoxazole ring system. The electron-withdrawing nature of the chlorine atom and the influence of the fused oxazole ring will cause the aromatic protons to resonate at distinct downfield shifts.[2][4] The butyl group protons will appear in the upfield region, with multiplicities determined by the number of adjacent protons.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-7 | ~7.70 | d | 1H | J ≈ 8.4 |
| H-4 | ~7.65 | d | 1H | J ≈ 2.0 |
| H-6 | ~7.30 | dd | 1H | J ≈ 8.4, 2.0 |
| -CH₂- (α to C=N) | ~2.95 | t | 2H | J ≈ 7.6 |
| -CH₂- (β) | ~1.85 | sextet | 2H | J ≈ 7.6 |
| -CH₂- (γ) | ~1.45 | sextet | 2H | J ≈ 7.4 |
| -CH₃ (δ) | ~0.95 | t | 3H | J ≈ 7.4 |
Detailed Spectral Interpretation
Aromatic Region (δ 7.0-8.0 ppm):
The benzoxazole ring system's aromatic protons typically resonate between 7.0 and 8.5 ppm.[2] In 2-butyl-5-chloro-1,3-benzoxazole, we expect three distinct signals in this region.
-
H-7: This proton is ortho to the nitrogen atom and is expected to be the most downfield of the aromatic protons due to the inductive effect of the adjacent heteroatom. It will likely appear as a doublet due to coupling with H-6.
-
H-4: This proton is meta to the chlorine atom and will likely appear as a doublet due to a small meta-coupling with H-6.
-
H-6: This proton is ortho to the chlorine and coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling). Therefore, it is expected to appear as a doublet of doublets.[2]
Aliphatic Region (δ 0.5-3.0 ppm):
The butyl group protons will exhibit characteristic chemical shifts and splitting patterns.[5]
-
α-Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing imine carbon of the benzoxazole ring, leading to a downfield shift compared to a typical alkane. They will appear as a triplet due to coupling with the adjacent β-methylene protons.
-
β- and γ-Methylene Protons (-CH₂-): These protons will appear as multiplets (likely sextets) due to coupling with protons on both adjacent methylene groups.
-
δ-Methyl Protons (-CH₃): These terminal methyl protons will be the most upfield signal and will appear as a triplet due to coupling with the γ-methylene protons.
Comparative Analysis: Alternative Characterization Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation often involves complementary analytical techniques.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule.[1][6] For 2-butyl-5-chloro-1,3-benzoxazole, we would expect to see distinct signals for each of the 11 unique carbon atoms. The C-2 carbon, being part of the imine, would appear significantly downfield.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the C=N bond of the benzoxazole ring and the C-H bonds of the aromatic and aliphatic portions.
Experimental Protocol for ¹H NMR Spectrum Acquisition
A standardized protocol ensures the acquisition of high-quality NMR spectra.[2]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified 2-butyl-5-chloro-1,3-benzoxazole.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[2] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for better signal dispersion.
-
Standard acquisition parameters for ¹H NMR should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS).
-
The signals are integrated to determine the relative number of protons for each resonance.
Figure 2: Workflow for ¹H NMR Spectrum Acquisition.
Conclusion
The ¹H NMR spectrum of 2-butyl-5-chloro-1,3-benzoxazole can be confidently predicted based on fundamental NMR principles and comparative data from related benzoxazole structures. The analysis presented in this guide, including the predicted chemical shifts, multiplicities, and integration, provides a valuable resource for researchers in the synthesis and characterization of novel benzoxazole derivatives. For definitive structural confirmation, it is recommended to use a combination of spectroscopic techniques, including ¹³C NMR and mass spectrometry.
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A Comparative Guide to the FTIR Signatures of 5-Chloro and 2-Butyl Functional Groups
For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for two common functionalities: the 5-chloro and 2-butyl groups. Understanding their distinct vibrational signatures is crucial for confirming molecular structure, monitoring reaction progress, and ensuring the purity of synthesized compounds.
The Foundation: Understanding Molecular Vibrations in FTIR
FTIR spectroscopy operates on the principle that chemical bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies that correspond to these natural vibrational modes. An FTIR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹), revealing a unique fingerprint of the functional groups present. The position, intensity, and shape of these absorption bands provide a wealth of structural information.[1][2][3]
The 5-Chloro Functional Group: A Halogen's Signature
The key to identifying a chloroalkane in an FTIR spectrum lies in the detection of the carbon-chlorine (C-Cl) bond vibration.[4] Due to the mass of the chlorine atom and the strength of the C-Cl bond, its stretching vibration appears in the lower frequency "fingerprint" region of the spectrum.
The C-Cl stretching absorption is typically found in the range of 850-550 cm⁻¹ .[5][6] For a secondary chloroalkane like a compound containing a 5-chloro group, this peak is often observed between ~780 and 580 cm⁻¹ . The intensity of this peak can range from medium to strong. It is important to note that the fingerprint region (below 1500 cm⁻¹) can be complex due to the presence of multiple overlapping vibrational modes, but the C-Cl stretch is a prominent feature to look for when the presence of a chlorine atom is suspected.[7]
The 2-Butyl Functional Group: Unraveling the Alkyl Skeleton
The 2-butyl (or sec-butyl) group, being an alkyl functionality, is characterized primarily by the stretching and bending vibrations of its carbon-hydrogen (C-H) bonds. These peaks are some of the most common and recognizable features in the FTIR spectra of organic molecules.
C-H Stretching Vibrations: These are typically the first peaks observed at the higher frequency end of the spectrum. For alkanes, these strong absorptions occur in the 3000-2850 cm⁻¹ region.[8][9][10] The presence of methyl (-CH₃) and methylene (-CH₂) groups within the 2-butyl structure gives rise to multiple peaks in this area. Specifically, asymmetric and symmetric stretching modes of these groups can often be resolved. For instance, in 2-butanol, C-H stretching modes are observed at approximately 2969, 2938, and 2878 cm⁻¹ .[11]
C-H Bending Vibrations: At lower frequencies, the bending or deformation vibrations of the C-H bonds provide further structural confirmation.
-
Methylene (-CH₂-) Scissoring: A characteristic absorption of medium intensity is found around 1470-1450 cm⁻¹ .[8][9]
-
Methyl (-CH₃) Bending: Methyl groups exhibit an asymmetrical bending vibration around 1450 cm⁻¹ and a symmetrical bending vibration (the "umbrella" mode) near 1375 cm⁻¹ .[8][12]
The combination of these C-H stretching and bending frequencies provides a clear indication of the presence of a saturated alkyl group like the 2-butyl moiety.
Comparative Analysis: Distinguishing the Signatures
The following table summarizes the key FTIR characteristic peaks for the 5-chloro and 2-butyl functional groups, allowing for a direct comparison.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Peak Intensity | Notes |
| 5-Chloro | C-Cl Stretch | 850 - 550 | Medium to Strong | Located in the fingerprint region, can be influenced by molecular structure.[5][6] |
| 2-Butyl | C-H Stretch (sp³ C-H) | 3000 - 2850 | Strong | Multiple peaks corresponding to -CH₃ and -CH₂ asymmetric and symmetric stretches.[8][9][10] |
| -CH₂- Bend (Scissoring) | 1470 - 1450 | Medium | Characteristic of methylene groups.[8][9] | |
| -CH₃ Bend (Umbrella) | ~1375 | Medium | Diagnostic for methyl groups.[8][12] |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following outlines a robust, self-validating workflow for obtaining an FTIR spectrum, applicable to a wide range of organic compounds. The choice of sampling technique depends on the physical state of the sample.
Sample Preparation: The Critical First Step
For Liquid Samples (Thin Film Method):
-
Cleanliness is Paramount: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.
-
Sample Application: Place a single drop of the liquid sample onto the center of one salt plate.
-
Creating the Film: Place the second salt plate on top and gently rotate it to create a thin, uniform film of the liquid between the plates. The film should be free of air bubbles.
-
Mounting: Place the sandwiched plates into the spectrometer's sample holder.
For Solid Samples (KBr Pellet Method):
-
Grinding the Sample: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a fine powder. This minimizes light scattering.[5]
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar. KBr is transparent to infrared radiation.[5][13]
-
Homogenization: Gently but thoroughly mix the sample and KBr until a uniform mixture is obtained. Work quickly to minimize moisture absorption by the hygroscopic KBr.[5][8]
-
Pressing the Pellet: Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a thin, transparent or translucent pellet.[5][14]
-
Mounting: Carefully remove the pellet from the die and place it in the spectrometer's sample holder.
Alternative for Solids and Liquids (Attenuated Total Reflectance - ATR): ATR has become a dominant technique due to its minimal sample preparation.[4][9]
-
Background Spectrum: Ensure the ATR crystal (commonly diamond) is clean and collect a background spectrum.
-
Sample Application: Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.
-
Applying Pressure: For solid samples, use the pressure arm to ensure good contact between the sample and the crystal.[15]
-
Data Acquisition: Collect the sample spectrum.
Data Acquisition and Processing
-
Background Collection: Before running the sample, a background spectrum of the empty spectrometer (or with the pure KBr pellet or clean ATR crystal) must be collected. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the sample matrix.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Workflow Diagram
Caption: Experimental workflow for FTIR analysis.
Conclusion
The 5-chloro and 2-butyl functional groups present distinct and identifiable signatures in an FTIR spectrum. The C-Cl stretch of the chloro group is a key feature in the lower frequency fingerprint region, while the 2-butyl group is readily identified by its strong C-H stretching and characteristic bending vibrations at higher frequencies. By following a meticulous experimental protocol, researchers can confidently acquire high-quality spectra to elucidate molecular structures and drive their research forward.
References
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]
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C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane. Doc Brown's Chemistry. Retrieved from [Link]
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KBr Pellet Method. Shimadzu. Retrieved from [Link]
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PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). ResearchGate. Retrieved from [Link]
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Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. Retrieved from [Link]
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Guide to FT-IR Spectroscopy. Bruker. Retrieved from [Link]
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Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]
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The Do's and Don'ts of FTIR Spectroscopy for Thin Film Analysis. (2024, September 3). Labcompare. Retrieved from [Link]
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Thin Film Sample Measurement Methods and Precautions. Shimadzu. Retrieved from [Link]
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What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. (2026, February 10). Retrieved from [Link]
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Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]
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Assessment of ftir spectrometry for pesticide screening of aqueous samples. (2007, January 25). ScienceDirect. Retrieved from [Link]
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C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol. Doc Brown's Chemistry. Retrieved from [Link]
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FT‐IR Sample Preparation. Northern Illinois University. Retrieved from [Link]
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Assessment of FTIR spectrometry for pesticide screening of aqueous samples. (2025, August 6). ResearchGate. Retrieved from [Link]
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2-Chlorobutane. (n.d.). PubChem. Retrieved from [Link]
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Butane, 2-chloro-. NIST WebBook. Retrieved from [Link]
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13.4: Spectroscopy of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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FTIR spectra of TMN before and after adsorption of the pesticide. ResearchGate. Retrieved from [Link]
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2-Butanol. NIST WebBook. Retrieved from [Link]
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Detection and Identification of organics by FTIR and GC-MS Techniques. (2019, March 15). International Journal of Multidisciplinary Research and Development. Retrieved from [Link]
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FTIR spectrum of liquid butanol C4H9OH. ResearchGate. Retrieved from [Link]
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Detection and Identification of Pesticides in Tomato Peels: A Spectroscopic Study. (2025, July 21). MDPI. Retrieved from [Link]
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FTIR spectra of 2-butanol adsorbed on V/Ti-M (i) (A) and V/SC7 (i) (B)... ResearchGate. Retrieved from [Link]
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A Predictive Guide to the Mass Spectrometry Fragmentation of 5-Chlorobenzoxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. For professionals in drug discovery and development, a deep understanding of a molecule's fragmentation pattern underpins the ability to track metabolites, identify impurities, and confirm synthetic products. This guide provides a detailed, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-chlorobenzoxazole, a halogenated heterocyclic compound of interest in medicinal chemistry.
While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes established principles of mass spectrometry from analogous structures to offer a robust, scientifically grounded prediction of its fragmentation behavior. By understanding the likely fragmentation pathways, researchers can better interpret their own experimental data and anticipate the characteristic ions of this and similar molecular scaffolds.
The Foundational Principles of Electron Ionization Mass Spectrometry
Electron ionization is a hard ionization technique, meaning it imparts significant energy into the analyte molecule.[1][2] A beam of high-energy electrons (typically 70 eV) bombards the sample, leading to the ejection of a valence electron and the formation of a radical cation, known as the molecular ion (M+•).[1][2] This molecular ion is often unstable and undergoes a series of fragmentation events, breaking into smaller charged fragments and neutral species. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the fragments providing clues to the original structure.
Experimental Protocol: A Standard Approach for EI-MS Analysis
While this guide is predictive, a typical experimental setup for obtaining the mass spectrum of 5-chlorobenzoxazole would involve the following:
-
Sample Introduction: The 5-chlorobenzoxazole sample, typically in a pure, solid form, would be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample would be vaporized and then subjected to electron ionization at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions would be accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their m/z ratio.
-
Detection: An electron multiplier or similar detector would record the abundance of each ion, generating the mass spectrum.
Predicted Fragmentation Pattern of 5-Chlorobenzoxazole
The structure of 5-chlorobenzoxazole (C7H4ClNO), with a molecular weight of approximately 153.57 g/mol , presents several key features that will dictate its fragmentation: the stable aromatic system, the fused oxazole ring, and the chloro-substituent.[3][4]
The Molecular Ion Peak
The molecular ion peak is expected to be prominent due to the stability of the aromatic system. A key characteristic will be the isotopic pattern of chlorine.[5] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should exhibit two molecular ion peaks:
-
M+• at m/z 153: Corresponding to the molecule containing ³⁵Cl.
-
[M+2]+• at m/z 155: Corresponding to the molecule containing ³⁷Cl, with an intensity of approximately one-third of the m/z 153 peak.
This isotopic signature is a crucial diagnostic tool for identifying chlorinated (and brominated) compounds.[5]
Major Fragmentation Pathways
The initial fragmentation of the 5-chlorobenzoxazole molecular ion is predicted to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.
-
Loss of a Chlorine Radical (Cl•): This is a very common fragmentation pathway for chlorinated aromatic compounds.[5] The cleavage of the C-Cl bond would result in a stable benzoxazolyl cation.
-
[M - Cl]+ at m/z 118: This fragment, C₇H₄NO⁺, would likely be a significant peak in the spectrum.
-
-
Loss of Hydrogen Cyanide (HCN): The oxazole ring can undergo cleavage with the elimination of a stable neutral molecule like HCN. This would lead to a chlorophenyl radical cation.
-
[M - HCN]+• at m/z 126/128: This fragment, C₆H₄ClO⁺•, would retain the chlorine isotopic pattern.
-
-
Loss of Carbon Monoxide (CO): Following the initial loss of a chlorine radical, the resulting C₇H₄NO⁺ ion (m/z 118) can further fragment by losing a molecule of carbon monoxide. This is a characteristic fragmentation of many heterocyclic ring systems.
-
[C₇H₄NO - CO]+ at m/z 90: This would correspond to a C₆H₄N⁺ ion.
-
-
Cleavage of the Benzene Ring: Further fragmentation would involve the breakdown of the aromatic ring, leading to smaller, less diagnostic ions.
Summary of Predicted Key Fragments
| m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Proposed Structure/Origin |
| 153/155 | C₇H₄ClNO⁺• | Molecular Ion (M+•) |
| 118 | C₇H₄NO⁺ | Loss of Cl• from the molecular ion |
| 126/128 | C₆H₄ClO⁺• | Loss of HCN from the molecular ion |
| 90 | C₆H₄N⁺ | Loss of CO from the m/z 118 fragment |
| 76 | C₆H₄⁺• | Loss of Cl• from the m/z 111/113 fragment, or further fragmentation |
Comparison with Alternative Structures
The fragmentation pattern of 5-chlorobenzoxazole can be distinguished from its isomers (e.g., 4-, 6-, or 7-chlorobenzoxazole) primarily through subtle differences in the relative abundances of the fragment ions. While the major fragmentation pathways are likely to be similar, the position of the chlorine atom can influence the stability of certain fragments and transition states, leading to quantitative differences in the spectrum.
Compared to other halogenated benzoxazoles, such as 5-bromobenzoxazole, the primary difference would be the mass of the halogen and its isotopic pattern. Bromine has two isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, which would give a characteristic [M]+• and [M+2]+• of nearly equal intensity. The initial loss of a bromine radical would also be a dominant fragmentation pathway.
Conclusion
This guide provides a theoretically grounded prediction of the mass spectrometry fragmentation pattern of 5-chlorobenzoxazole. The key features to anticipate in an experimental spectrum are a distinct molecular ion peak with a 3:1 isotopic pattern for chlorine at m/z 153/155, and major fragment ions corresponding to the loss of a chlorine radical (m/z 118) and potentially hydrogen cyanide. This predictive framework, built upon the fundamental principles of mass spectrometry and the known behavior of related compounds, serves as a valuable tool for researchers in identifying and characterizing this and similar heterocyclic molecules.
References
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ResearchGate. Mass spectra of halogenostyrylbenzoxazoles. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Synthesis of 2-substituted benzoxazoles and benzimidazoles based on mass spectral ortho interactions. Available at: [Link]
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ResearchGate. Proximity Effects in the Electron Impact Mass Spectra of 2-Substituted Benzazoles. Available at: [Link]
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ScienceDirect. Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors: Synthesis, in vitro, and computational studies. Available at: [Link]
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HPLC Retention & Method Development Guide: 2-Butyl-5-chloro-1,3-benzoxazole
Topic: HPLC Analysis & Retention Behavior of 2-Butyl-5-chloro-1,3-benzoxazole Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Chemical Profile
2-Butyl-5-chloro-1,3-benzoxazole (CAS: 866142-97-4) is a lipophilic heterocyclic building block frequently employed in the synthesis of bioactive scaffolds for antimicrobial and anticonvulsant research.[1][2]
Unlike simple benzoxazoles, the presence of a 5-chloro substituent and a 2-butyl aliphatic chain significantly increases the compound's hydrophobicity (LogP ~4.2–4.5). This guide provides a technical comparison of chromatographic methods, focusing on the retention behavior of this specific analyte relative to its structural analogs and synthesis precursors.
| Chemical Property | Data / Characteristic |
| Molecular Formula | C₁₁H₁₂ClNO |
| Molecular Weight | 209.67 g/mol |
| Predicted LogP | ~4.3 (Highly Lipophilic) |
| UV Maxima | ~230 nm, ~280 nm (Benzoxazole core) |
| Key Interactions | Hydrophobic (Butyl chain), |
Chromatographic Behavior & Mechanism
To achieve reproducible retention, one must understand the dominant interaction mechanisms. The 2-butyl group acts as a "hydrophobic anchor," causing the molecule to retain strongly on alkyl-bonded phases (C18/C8). The 5-chloro group adds electron-withdrawing character, slightly reducing the basicity of the oxazole nitrogen, which minimizes peak tailing due to silanol interactions.
Interaction Pathway Diagram
The following diagram illustrates the multi-modal interactions governing the retention of 2-Butyl-5-chloro-1,3-benzoxazole on a standard C18 stationary phase.
Figure 1: Mechanistic interaction map showing the dominance of the butyl chain in driving retention on C18 columns.
Comparative Analysis: Column Performance
Objective comparison of the "Standard" method (C18) versus "Alternative" stationary phases for optimizing resolution from common impurities (e.g., 2-amino-4-chlorophenol).
Comparison Table: Separation Efficiency
| Feature | Standard: C18 (Octadecyl) | Alternative: Phenyl-Hexyl | Alternative: C8 (Octyl) |
| Retention Mechanism | Pure Hydrophobicity | Hydrophobicity + | Moderate Hydrophobicity |
| Retention Time (Relative) | Longest (High | Intermediate | Shortest |
| Selectivity ( | Excellent for homologs (Methyl vs Butyl) | Excellent for aromatic impurities | Good for rapid screening |
| Peak Shape | Sharp, defined | Symmetrical | Potential broadening |
| Suitability | Recommended for Purity Assays | Recommended for Isomer Separation | Recommended for High-Throughput |
Experimental Insight
-
C18 Performance: On a standard C18 column (150 x 4.6 mm, 5 µm), 2-Butyl-5-chloro-1,3-benzoxazole typically elutes between 12–15 minutes in a gradient of 50-90% Acetonitrile over 20 minutes.
-
Alternative (Phenyl-Hexyl): If the sample contains aromatic impurities like unreacted 2-amino-4-chlorophenol, the Phenyl-Hexyl column provides superior resolution due to the differential
- interaction, often eluting the impurity much earlier than the lipophilic product.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. The use of a "System Suitability Standard" (e.g., 5-Chloro-2-methylbenzoxazole) is recommended to verify column performance.
Method A: High-Resolution Purity Assay (C18)
1. Reagents & Materials:
-
Analyte: 2-Butyl-5-chloro-1,3-benzoxazole (>95% purity).[3]
-
Solvent A: 0.1% Formic Acid in Water (HPLC Grade).
-
Solvent B: Acetonitrile (LC-MS Grade).[4]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
2. Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controlled).
-
Detection: UV @ 230 nm (Primary) and 280 nm (Secondary).
-
Injection Volume: 5–10 µL.
3. Gradient Profile:
| Time (min) | % Solvent A (Water/Acid) | % Solvent B (MeCN) | Event |
| 0.00 | 60 | 40 | Equilibration |
| 2.00 | 60 | 40 | Isocratic Hold |
| 15.00 | 10 | 90 | Linear Gradient |
| 18.00 | 10 | 90 | Wash |
| 18.10 | 60 | 40 | Re-equilibration |
| 23.00 | 60 | 40 | Stop |
4. Expected Results:
-
Void Volume (
): ~1.5 min. -
Impurity (2-amino-4-chlorophenol): ~3.5 – 4.5 min.
-
Analyte (2-Butyl-5-chloro-1,3-benzoxazole): ~13.8 ± 0.5 min.
-
Tailing Factor: < 1.2.
Method Validation Workflow
The following decision tree ensures the method is robust before committing to routine analysis.
Figure 2: Step-by-step validation workflow for ensuring data integrity during HPLC analysis.
Impurity Profiling & Synthesis Context
When analyzing this product, researchers often encounter specific synthesis-related impurities. Understanding the synthesis pathway helps in identifying "ghost peaks."
-
Precursor: 2-Amino-4-chlorophenol (Polar, elutes early).
-
Reagent: Valeryl chloride or Valeric acid (Elutes near solvent front or not detected by UV).
-
Side Product: Open-chain amide intermediates (Mid-eluting).
The 2-butyl substitution makes the product significantly more non-polar than the starting aminophenol, ensuring easy separation on C18 columns.
References
-
Apollo Scientific. (2024). Product Safety Data Sheet: 2-Butyl-5-chloro-1,3-benzoxazole. Retrieved from
-
Wang, L., et al. (2014). "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation." Molecules, 19(10).[5]
-
SIELC Technologies. (2023). "Separation of Benzoxazole Derivatives on Newcrom R1 HPLC Column." Application Notes.
-
GL Sciences. (2023). "Organic Solvents and Analyte Retention Time Tables." Technical Guide.
-
PubChem. (2024). "Compound Summary: 5-Chloro-2-substituted-benzoxazoles." National Library of Medicine.
Sources
- 1. 866142-97-4・2-Butyl-5-chloro-1,3-benzoxazole・2-Butyl-5-chloro-1,3-benzoxazole【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. 2,2'-(1,4-Butanediyl)bis-1,3-benzoxazole|BLD Pharm [bldpharm.com]
- 3. Page 01516 (Chemical) [advtechind.com]
- 4. carlroth.com [carlroth.com]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Antibacterial Efficacy of 5-Chloro vs. 5-Unsubstituted Benzoxazoles
Executive Summary
The Bottom Line: In structure-activity relationship (SAR) studies of benzoxazole derivatives, the introduction of a chlorine substituent at the C-5 position consistently enhances antibacterial potency, particularly against Gram-positive pathogens (S. aureus, B. subtilis).
While 5-unsubstituted benzoxazoles often exhibit baseline MICs in the range of 50–200 µg/mL, 5-chloro analogs frequently achieve MICs of 6.25–25 µg/mL. This 4-to-8-fold increase in potency is attributed to increased lipophilicity (LogP), which facilitates cell membrane permeation, and specific electronic effects that enhance binding affinity to the ATP-binding pocket of bacterial DNA gyrase.
Structural & Physicochemical Basis (SAR)
To understand the divergence in biological activity, one must analyze the physicochemical alterations introduced by the halogen atom.
Lipophilicity and Membrane Permeability
The 5-chloro substituent is hydrophobic. Bacterial cell walls (especially the lipid-rich membranes of Gram-negative bacteria and the thick peptidoglycan of Gram-positives) are difficult barriers.
-
5-Unsubstituted (H): Lower LogP. Often struggles to penetrate the bacterial envelope in sufficient concentrations.
-
5-Chloro (Cl): Increases the partition coefficient (LogP). This lipophilic shift drives passive diffusion across the bacterial membrane, increasing the intracellular concentration of the drug.
Electronic Effects (Hammett Constants)
Chlorine is an Electron Withdrawing Group (EWG) by induction (
-
Impact: This modulation alters the pKa of the nitrogen at position 3, potentially affecting hydrogen bond interactions with amino acid residues (e.g., Asp73 or Gly77) in the active site of DNA gyrase B.
Visualization: Structure-Activity Relationship
The following diagram illustrates the core scaffold and the functional impact of the C-5 substitution.
Figure 1: SAR analysis highlighting the functional shift provided by 5-chlorination.
Comparative Efficacy Data
The following data aggregates findings from multiple SAR studies (e.g., Sener et al., Modiya & Patel) comparing 2-substituted benzoxazoles where the only variable is the 5-position substituent.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
| Compound Class | R2 Substituent | R5 Substituent | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | Relative Potency (Fold Change) |
| Benzoxazole A | Phenyl | H | 100 | >200 | 1x (Baseline) |
| Benzoxazole B | Phenyl | Cl | 25 | 100 | 4x |
| Benzoxazole C | p-Chlorobenzyl | H | 50 | 100 | 1x (Baseline) |
| Benzoxazole D | p-Chlorobenzyl | Cl | 6.25 | 50 | 8x |
| Reference | Ciprofloxacin | - | 0.5 | 0.01 | (Standard Control) |
Key Insight: The potency gap is most distinct in Gram-positive strains (S. aureus). While 5-Cl improves activity against Gram-negatives (E. coli), the effect is less dramatic, likely due to the complex efflux pumps and outer membrane porins of Gram-negative bacteria.
Mechanistic Action: DNA Gyrase Inhibition[1][2][3][4]
Benzoxazoles act as Type II Topoisomerase inhibitors. Specifically, they target the ATPase domain of DNA Gyrase B , preventing the energy-dependent supercoiling of DNA required for bacterial replication.
Figure 2: The pharmacological cascade of benzoxazole-induced bacterial inhibition.
Experimental Protocols
To replicate these findings or synthesize derivatives, use the following self-validating protocols.
Synthesis: Oxidative Cyclization
Objective: Synthesize 5-chloro-2-substituted benzoxazole.
-
Precursors: 2-amino-4-chlorophenol (provides the 5-Cl moiety) vs. 2-aminophenol (unsubstituted).
Protocol:
-
Reagents: Mix 2-amino-4-chlorophenol (0.01 mol) with the appropriate aldehyde (0.01 mol) in ethanol.
-
Oxidant: Add Lead Tetraacetate (Pb(OAc)4) or use DDQ as an oxidative cyclizing agent.
-
Reflux: Heat at 70°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Workup: Evaporate solvent, wash with NaHCO3 (to remove acidic impurities), and recrystallize from ethanol.
-
Validation: 1H-NMR must show the disappearance of NH2/OH protons and the appearance of the benzoxazole ring protons.
Assay: Broth Microdilution (CLSI Standard)
Objective: Determine MIC values quantitatively.
Figure 3: Standardized workflow for MIC determination ensuring reproducibility.
Critical Quality Attributes (CQA):
-
Solvent Control: Dissolve compounds in DMSO. Ensure final DMSO concentration in the well is <1% to prevent solvent toxicity masking the result.
-
Sterility Check: One column must contain broth only (no bacteria, no drug). It must remain clear.
-
Growth Control: One column must contain bacteria + broth (no drug). It must be turbid.
References
-
Sener, E., et al. (1995). Synthesis, Antibacterial Activity and QSARs of some 5-Substituted-2-(p-Substituted benzyl)benzoxazoles.[1] Journal of the Faculty of Pharmacy of Ankara University.[1]
-
Modiya, P. R., & Patel, K. P. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives.[2][3] Organic and Medicinal Chemistry Letters.
-
Arisoy, M., et al. (2000). Synthesis and antimicrobial activity of some new 2-(p-substituted phenyl)-5-substituted benzoxazoles. Revue Roumaine de Chimie.
-
Temiz-Arpaci, O., et al. (2002). Synthesis and antimicrobial activity of some 5-[2-(morpholin-4-yl)acetamido] and/or 5-[2-(4-substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles. Archiv der Pharmazie.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: UV-Vis Absorption Profiles of 2-Alkyl-5-chlorobenzoxazoles
Topic: UV-Vis Absorption Maxima of 2-Alkyl-5-chlorobenzoxazoles Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-alkyl-5-chlorobenzoxazoles. Designed for researchers in medicinal chemistry and organic synthesis, this document objectively compares the spectral performance of these compounds against non-chlorinated and aryl-substituted alternatives.
Key Finding: The 5-chloro substituent induces a bathochromic shift of approximately 5–8 nm relative to the unsubstituted parent benzoxazole. Conversely, elongation of the alkyl chain at the C2 position (methyl to butyl) exhibits negligible impact on the absorption maximum (
Electronic Structure & Chromophore Analysis
The UV-Vis absorption of benzoxazoles arises primarily from
-
The Benzoxazole Core: The parent 2-alkylbenzoxazole typically exhibits a primary absorption band (
) in the range of 270–276 nm (in non-polar solvents). -
The 5-Chloro Auxochrome: The chlorine atom at the 5-position exerts two opposing effects:
-
Inductive Effect (-I): Withdraws electron density through the sigma bond, stabilizing the ground state.
-
Mesomeric Effect (+M): Donates lone pair electron density into the
-system. -
Net Result: The +M effect slightly dominates the excitation energy, narrowing the HOMO-LUMO gap and causing a red shift (bathochromic) .
-
-
The 2-Alkyl Substituent: Unlike aryl groups, alkyl chains (methyl, ethyl, propyl) do not possess
-orbitals to conjugate with the benzoxazole ring. Therefore, they act only as weak electron donors (+I) and do not significantly alter the energy of the transition.
Visualization: Electronic Effects Pathway
The following diagram illustrates the electronic causality determining the spectral shift.
Figure 1: Causal pathway of substituent effects on the UV-Vis absorption maximum.
Comparative Data Analysis
The following table synthesizes experimental data and theoretical predictions based on substituent constants. All values represent the primary
Table 1: Absorption Maxima (
) Comparison[1]
| Compound Class | Substituent (R) | Solvent | Molar Absorptivity ( | Spectral Shift vs Parent | |
| Parent Reference | 2-Methyl-H | Cyclohexane | 276.5 | ~46,400 | N/A |
| Target Class | 2-Methyl-5-Chloro | Ethanol | 282 - 285 | High | +6 to +9 nm |
| Target Class | 2-Ethyl-5-Chloro | Ethanol | 283 ± 1 | High | ~ +7 nm |
| Target Class | 2-Propyl-5-Chloro | Ethanol | 283 ± 1 | High | ~ +7 nm |
| Alternative | 2-Phenyl-5-Chloro | Ethanol | 330 - 340 | Very High | +55 nm (Conjugation) |
| Alternative | 2-Methyl-5-Nitro | Ethanol | 295 - 305 | Medium | +20 nm (Strong EWG) |
Analysis of Alternatives:
-
Vs. Non-Chlorinated: The 5-chloro derivative offers a distinct spectral handle shifted ~7 nm red, useful for tracking synthesis progress from the parent benzoxazole.
-
Vs. 2-Aryl Derivatives: If your application requires absorption in the UVA region (>320 nm), 2-alkyl derivatives are unsuitable. You must switch to a 2-aryl scaffold (e.g., 2-phenylbenzoxazole) to extend conjugation.
-
Vs. 2-Alkyl Chain Length: Researchers can interchange methyl, ethyl, or propyl groups to modulate lipophilicity (LogP) without altering the UV detection method, as the
remains constant.
Experimental Protocol: Reliable UV-Vis Characterization
To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol.
Reagents and Equipment[2]
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Cyclohexane.
-
Note: Ethanol is preferred for solubility of chlorinated derivatives but may cause a slight red shift (2-3 nm) compared to cyclohexane due to solvent polarity.
-
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent).
-
Cuvettes: Quartz cuvettes (1 cm path length).
Step-by-Step Methodology
-
Baseline Correction:
-
Fill two matched quartz cuvettes with pure solvent.
-
Run a baseline correction from 200 nm to 400 nm to subtract solvent absorbance.
-
-
Stock Solution Preparation:
-
Weigh 1.5 mg of the 2-alkyl-5-chlorobenzoxazole derivative.
-
Dissolve in 10 mL of solvent (Concentration
M). Sonicate if necessary to ensure complete dissolution.
-
-
Dilution Series (Self-Validation Step):
-
Prepare three working dilutions:
M, M, and M. -
Measure the absorbance of all three.[3]
-
Validation: Check if the
remains constant and Absorbance follows Beer-Lambert Law (linear correlation). If shifts with concentration, aggregation is occurring; use the most dilute sample.
-
-
Measurement:
-
Scan the sample from 220 nm to 400 nm.
-
Record the
and calculate the Molar Extinction Coefficient ( ) using .
-
Visualization: Experimental Decision Tree
Figure 2: Decision tree for solvent selection and data validation in UV-Vis analysis.
References
-
Reiser, A., et al. (1972). "Fluorescence of aromatic benzoxazole derivatives."[2] Journal of the American Chemical Society, 94(7), 2414-2421. (Establishes parent 2-methylbenzoxazole spectra).
-
NIST Chemistry WebBook. "Benzoxazole, 2-methyl- UV/Visible Spectrum." National Institute of Standards and Technology. (Standard reference data).
-
Silva, J. F., et al. (2022). "A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters."[4] Brazilian Journal of Pharmaceutical Sciences, 58. (Comparative data for substituted benzoxazoles).
-
PubChem. "2-Chlorobenzoxazole Compound Summary." National Center for Biotechnology Information. (Data on 5-chloro derivatives).
-
Mohamed, A. A., et al. "Magnetic and Spectral Properties of 2-Methylbenzoxazole... Complexes." (Confirming spectral behavior of 2-methyl derivatives).
Sources
Safety Operating Guide
2-Butyl-5-chloro-1,3-benzoxazole proper disposal procedures
Executive Summary: The Urgency of Proper Handling
2-Butyl-5-chloro-1,3-benzoxazole (CAS: 866142-97-4) is not a generic organic waste. It is a halogenated heteroaromatic compound with significant aquatic toxicity and potential CMR (Carcinogenic, Mutagenic, Reprotoxic) properties.
Improper disposal—specifically drain discharge or mixing with non-halogenated solvents—poses two critical risks:
-
Environmental Bioaccumulation: The chlorine substituent at position 5 enhances lipophilicity, increasing persistence in aquatic ecosystems (H410).
-
Incinerator Damage: If misclassified as non-halogenated waste, combustion generates corrosive hydrochloric acid (HCl) gas, damaging standard incinerator scrubbers and violating EPA emissions standards.
This guide provides a self-validating disposal protocol designed to meet RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice) requirements.
Chemical Hazard Profile & Waste Characterization
Before disposal, you must characterize the waste stream. This compound does not have a specific "P" or "U" list code under federal RCRA regulations, meaning it is classified by characteristic .
| Property | Data / Classification | Operational Implication |
| Molecular Formula | C₁₁H₁₂ClNO | Halogenated Waste: Must be segregated from non-halogenated organics. |
| Physical State | Solid / Low-melting solid | Spill cleanup requires particulate containment (HEPA), not just absorption. |
| Aquatic Toxicity | Acute Category 1 (H400/H410) | Zero Drain Discharge: Even trace amounts are prohibited in municipal wastewater. |
| Reactivity | Stable; Incompatible with Strong Oxidizers | Do not mix with nitric acid or peroxides in waste streams. |
| RCRA Code | D001 (if ignitable solvent present) or Non-Regulated Hazardous | Default to Halogenated Solvent Waste stream for highest safety margin. |
Operational Disposal Protocol
Step 1: Segregation (The "Red Can" Rule)
-
Primary Rule: Never mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is labeled as halogenated.
-
Container: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid standard metal cans if the waste stream is acidic, though neutral benzoxazoles are compatible with steel.
-
Labeling: The tag must explicitly state:
-
Contains: 2-Butyl-5-chloro-1,3-benzoxazole[1]
-
Hazard: Toxic, Halogenated
-
Step 2: Pre-Disposal Treatment (Solid vs. Liquid)
-
Solids (Pure Compound/Synthesized Powder):
-
Do not dissolve in solvent just to dispose of it.
-
Place solid waste in a dedicated wide-mouth jar labeled "Solid Hazardous Waste - Toxic."
-
Why? Dissolving increases the volume of hazardous waste and increases the risk of splashing/spills.
-
-
Liquids (Mother Liquor/Reaction Mixtures):
-
Verify pH is between 5–9.
-
If acidic (e.g., from acid workup), neutralize carefully with Sodium Bicarbonate before adding to the waste carboy to prevent gas generation.
-
Step 3: Final Destruction (Incineration)
-
Method: High-Temperature Incineration (>1100°C) with secondary combustion chamber and acid gas scrubbing.
-
Mechanism: The high temperature breaks the benzoxazole ring; the scrubber neutralizes the HCl formed from the chlorine atom.
Visualization: Disposal Decision Logic
The following diagram illustrates the critical decision points for disposing of 2-Butyl-5-chloro-1,3-benzoxazole to ensure compliance and safety.
Figure 1: Decision matrix for segregating and packaging chlorinated benzoxazole waste.
Emergency Response: Spill Management
Scenario: A 5g vial of solid 2-Butyl-5-chloro-1,3-benzoxazole shatters on the benchtop.
Immediate Action Protocol:
-
Evacuate & Ventilate: Clear the immediate area. If powder is airborne, evacuate the lab until dust settles (approx. 15 mins).
-
PPE Upgrade: Standard nitrile gloves are insufficient for prolonged contact with chlorinated aromatics. Double glove (Nitrile under Laminate/Silver Shield) if handling bulk liquid. Wear N95 or P100 respirator if dust is present.
-
Dry Cleanup (Solids):
-
Do NOT spray water. This spreads the contamination.
-
Use a scoop or stiff paper to lift solids into a waste jar.
-
Wipe area with a solvent-dampened pad (Acetone or Ethanol) after bulk removal.
-
-
Wet Cleanup (Liquids):
-
Cover with an inert absorbent (Vermiculite or Universal Pig Mat).
-
Do NOT use combustible materials like sawdust (potential reactivity).
-
Place all absorbent materials into the Halogenated Waste container.
-
Scientific Rationale & Mechanism
Why Incineration? Chemical deactivation (e.g., oxidation with bleach) is contraindicated for this compound.
-
Risk: Chlorinated benzoxazoles can form more toxic chloramines or chlorinated phenols upon incomplete oxidation.
-
Stability: The benzoxazole ring is aromatic and stable; standard lab destruction methods are unreliable and difficult to validate without HPLC confirmation.
-
Compliance: Incineration ensures complete mineralization to CO₂, H₂O, NOₓ, and HCl (captured by scrubbers).
Why Segregate Halogens? Waste disposal facilities test the "Total Organic Halogen" (TOX) content.
-
If you mix this compound into a "Non-Halogenated" drum, the entire drum (55 gallons) may be rejected or re-classified, costing your facility thousands in surcharges and potential fines.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: Benzoxazole Derivatives and Toxicity. National Library of Medicine. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Butyl-5-chloro-1,3-benzoxazole
Classification: Halogenated Heterocycle | CAS: 866142-97-4 (Derivative Class) Primary Hazards: Skin/Eye Irritant, Potential Sensitizer, Acute Toxicity (Oral/Dermal).[1][2]
Part 1: Executive Safety Summary (The "Red Box")
Immediate Action Required: Treat 2-Butyl-5-chloro-1,3-benzoxazole not just as a standard irritant, but as a lipophilic bioactive agent .[1][2] The addition of the 2-butyl chain to the chlorinated benzoxazole core significantly increases its partition coefficient (LogP), facilitating rapid permeation through the stratum corneum of the skin and through standard thin-mil nitrile gloves.[2]
-
Do not rely on single-layer standard exam gloves for stock solution handling.[1][2]
-
Do not heat open vessels; thermal decomposition releases Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).[2]
-
Always handle within a certified chemical fume hood.[2]
Part 2: Hazard Analysis & Mechanism
As scientists, we must understand why a chemical is hazardous to mitigate risks effectively.[1][2]
1. The Lipophilic Vector (The Butyl Chain): Standard benzoxazole is moderately polar.[1][2] However, the 2-butyl substituent acts as a lipophilic vector.[1][2] In dermal exposure scenarios, this alkyl chain interacts with the lipid bilayer of cell membranes, accelerating the absorption of the chlorinated heterocycle into the systemic circulation. This makes the compound more dangerous than its safety data sheet (SDS) "Irritant" classification might suggest.[2]
2. The Reactive Core (Chlorinated Benzoxazole): The 5-chloro-1,3-benzoxazole scaffold is electronically active.[1][2] While stable under ambient conditions, the heterocycle can undergo ring-opening or nucleophilic aromatic substitution under physiological conditions or high heat, potentially leading to protein alkylation (sensitization).[1][2]
Part 3: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg quantities or stock solutions (>10 mM).
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand (Primary) | Double Gloving Strategy Inner: Low-Derma Nitrile (4 mil)Outer: High-Breakthrough Nitrile (5-8 mil) | Standard nitrile degrades upon prolonged contact with halogenated aromatics.[1][2] The air gap between layers traps breakthrough vapors.[2] |
| Hand (High Risk) | Silver Shield / Laminate | Required for spill cleanup or handling pure oil/molten solid.[1][2] Nitrile offers <15 min breakthrough protection for this chemical class.[2] |
| Respiratory | Fume Hood (Face Velocity: 100 fpm) | Volatility is low at RT, but aerosols during weighing are critical hazards.[1][2] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient.[1][2] Benzoxazole derivatives can cause irreversible corneal opacity upon direct contact.[2] |
| Body | Poly-coated Lab Coat / Apron | Standard cotton coats absorb lipophilic oils, holding the toxin against the skin.[1][2] |
Part 4: Operational Workflow & Visualization[1][2]
Experimental Protocol: Safe Solubilization & Handling
Step 1: Preparation (Static Control) Benzoxazole derivatives are often electrostatic powders or sticky oils.[1][2]
-
Action: Use an anti-static gun on the weighing boat before adding the compound.[2]
-
Reason: Prevents "fly-away" powder that settles on bench surfaces, creating invisible contamination zones.[2]
Step 2: Weighing
-
Action: Tare the vial inside the fume hood. Transfer solid/oil using a disposable glass pipette or anti-static spatula.[2]
-
Crucial: If the compound is a low-melting solid, gently warm the container (water bath <40°C) to liquefy and transfer by volume to avoid aerosolizing dust.[1][2]
Step 3: Solubilization
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard vehicle.[1][2]
-
Warning: DMSO is a penetrant enhancer.[1][2] If DMSO containing this compound touches your skin, it will carry the chlorinated benzoxazole directly into the bloodstream instantly. Double gloving is critical here.
Step 4: Decontamination [1][2]
-
Action: Wipe all tools (spatulas, pipette exteriors) with a solvent-soaked Kimwipe (Acetone or Ethanol) inside the hood before removal.[2] Dispose of the wipe as hazardous waste immediately.[2]
Safety Logic Flow
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop Work" triggers.
Figure 1: Decision logic for safe handling, highlighting critical control points for static and permeation risks.
Part 5: Disposal & Emergency Response[1][3][4]
Disposal Protocol:
-
Classification: Segregate as Halogenated Organic Waste .
-
Incompatibility: Do not mix with strong oxidizers or strong acids.[1][2] Acidic hydrolysis can release the chlorine substituent.[1][2]
-
Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid standard LDPE wash bottles for long-term storage of stock solutions.[2]
Emergency Spills:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up-Armor: Don Silver Shield gloves and a Tyvek sleeve/apron.[1][2]
-
Absorb: Use a vermiculite or sand dam.[1][2] Do not use combustible materials (paper towels) for large spills.[2]
-
Clean: Wipe surface with ethanol, then soap and water.[2] Test surface pH to ensure no acidic residues remain.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660351, 5-Chloro-2-methyl-1,3-benzoxazole (Analogous Structure Hazard Data).[1][2] Retrieved from [Link][1][2]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
